Preladenant-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29N9O3 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-(furan-2-yl)-10-[2-[4-[4-[2-(trideuteriomethoxy)ethoxy]phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)/i1D3 |
InChI Key |
DTYWJKSSUANMHD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
Origin of Product |
United States |
Foundational & Exploratory
What is Preladenant-d3 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Preladenant-d3, a deuterated analog of the potent and selective adenosine A2A receptor antagonist, Preladenant. This document details its primary application in research as an internal standard for quantitative bioanalysis, the mechanism of action of Preladenant, and relevant experimental methodologies.
Introduction to Preladenant and this compound
Preladenant is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease.[1][2] It selectively binds to and inhibits the A2AR, thereby modulating downstream signaling pathways.[1]
This compound is a stable isotope-labeled version of Preladenant, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to the parent compound. This key feature makes this compound an ideal internal standard for use in quantitative mass spectrometry-based bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the analytical method.
Primary Use in Research: Internal Standard in Bioanalysis
The principal application of this compound in a research setting is as an internal standard for the accurate quantification of Preladenant in biological matrices like plasma. In pharmacokinetic (PK) and drug metabolism studies, precise measurement of drug concentrations over time is essential. LC-MS/MS is a powerful technique for this purpose, offering high sensitivity and selectivity.
By adding a known amount of this compound to each sample at the beginning of the sample preparation process, any loss of the analyte (Preladenant) during extraction, or variations in instrument response, can be normalized. The analyte's concentration is determined by calculating the ratio of the mass spectrometer's response for the analyte to that of the internal standard.
Mechanism of Action: Adenosine A2A Receptor Antagonism
Preladenant exerts its pharmacological effects by acting as a selective antagonist at the adenosine A2A receptor, a G protein-coupled receptor (GPCR).[1] Under normal physiological conditions, adenosine binds to the A2A receptor, activating a Gs protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4][5] Elevated cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular function.[3][4]
In pathological conditions, such as in the tumor microenvironment or in neurodegenerative diseases, extracellular adenosine levels can be elevated, leading to sustained A2AR activation and subsequent immunosuppression or neuronal dysfunction.[1] By blocking the binding of adenosine to the A2A receptor, Preladenant inhibits this signaling pathway, thereby preventing the downstream effects of A2AR activation.[1]
Signaling Pathway Diagram
Figure 1. Adenosine A2A Receptor Signaling Pathway and the inhibitory action of Preladenant.
Experimental Protocols
While a specific validated method for Preladenant with this compound has not been published in detail, a general experimental protocol for the quantification of a small molecule drug in plasma using LC-MS/MS with a deuterated internal standard is provided below. This protocol is based on common practices in the field of bioanalysis.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecule drugs from plasma.
-
Thaw Samples : Thaw plasma samples (patient samples, calibration standards, and quality controls) on ice.
-
Aliquoting : Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank matrix samples.
-
Protein Precipitation : Add 300 µL of cold acetonitrile to each tube.
-
Vortexing : Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection : Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are hypothetical yet typical parameters for an LC-MS/MS method for a molecule like Preladenant.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Hypothetical MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Preladenant | 504.3 | Hypothetical Fragment 1 | Optimized Value |
| 504.3 | Hypothetical Fragment 2 | Optimized Value | |
| This compound | 507.3 | Hypothetical Fragment 1 | Optimized Value |
| 507.3 | Hypothetical Fragment 2 | Optimized Value |
Note: The exact product ions and collision energies would need to be determined empirically through infusion and optimization experiments.
Experimental Workflow Diagram
Figure 2. General workflow for the bioanalysis of Preladenant using this compound as an internal standard.
Quantitative Data
The following table summarizes pharmacokinetic parameters of Preladenant from a study in healthy subjects. While this specific study does not detail the use of this compound, the bioanalytical methods employed would have necessitated a robust internal standard, likely a deuterated form of the analyte.
Table 4: Pharmacokinetic Parameters of Preladenant in Healthy Subjects (Single Ascending Dose)
| Dose (mg) | Cmax (ng/mL) | AUC (0-inf) (ng*h/mL) | Tmax (h) |
| 5 | 103 | 367 | 1.0 |
| 10 | 205 | 788 | 1.0 |
| 25 | 490 | 2050 | 1.0 |
| 50 | 915 | 4360 | 1.0 |
| 100 | 1510 | 7970 | 1.0 |
| 200 | 2040 | 11800 | 1.5 |
Data adapted from a clinical trial on the safety, tolerability, and pharmacokinetics of Preladenant.[2]
Conclusion
This compound is an indispensable tool for researchers working on the bioanalysis and pharmacokinetic characterization of Preladenant. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for drug development and clinical research. Understanding the mechanism of action of Preladenant as an adenosine A2A receptor antagonist provides the context for its therapeutic potential and the importance of accurate quantification in biological systems. The methodologies outlined in this guide provide a framework for the development of robust bioanalytical assays for Preladenant and other similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
The Role of Preladenant-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of Preladenant-d3 as an internal standard in bioanalytical assays. The focus is on the core principles that make deuterated standards, such as this compound, the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific, publicly available experimental data for this compound is limited, this guide presents a representative bioanalytical method based on established practices for similar analytes.
The Foundational Principle: Why Use a Deuterated Internal Standard?
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to calibrators, quality control samples, and unknown study samples.[1][2] Its purpose is to correct for variability throughout the analytical process, including sample preparation, injection volume, and mass spectrometry ionization.[1]
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the ideal choice for LC-MS/MS assays.[3][4] this compound is the deuterated analog of Preladenant. The key principle behind its use lies in its near-identical physicochemical properties to the non-labeled analyte, Preladenant.
Key Advantages of this compound as an Internal Standard:
-
Co-elution: this compound and Preladenant will behave almost identically during chromatographic separation, meaning they will elute at the same time. This is crucial for compensating for matrix effects.
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.
-
Correction for Matrix Effects: Biological matrices such as plasma or urine can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[5] Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]
-
Mass Differentiation: Despite their chemical similarity, this compound has a higher mass than Preladenant due to the replacement of three hydrogen atoms with deuterium atoms. This mass difference allows the mass spectrometer to detect and quantify both compounds independently.
Mechanism of Action of Preladenant
Preladenant is a potent and selective antagonist of the adenosine A2A receptor.[3][6][7] These receptors are highly expressed on the surface of T-lymphocytes and in the basal ganglia region of the brain, which is involved in motor control.[6][8]
In certain pathological conditions, such as cancer and Parkinson's disease, there is an overproduction of adenosine. When adenosine binds to A2A receptors on immune cells, it triggers a signaling cascade that suppresses the immune response.[6] In the brain, activation of A2A receptors modulates the output of the basal ganglia.
Preladenant works by blocking the binding of adenosine to the A2A receptor.[6] This action inhibits the downstream signaling pathways, thereby restoring T-lymphocyte activity against tumor cells or modulating neuronal pathways to improve motor control in conditions like Parkinson's disease.[3][6]
Representative Bioanalytical Method for Preladenant Quantification
The following is a representative experimental protocol for the quantification of Preladenant in human plasma using this compound as an internal standard. This protocol is based on common practices for small molecule quantification by LC-MS/MS.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix to ensure complete dissolution.
-
-
Liquid Chromatography:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 90% B, and then re-equilibration at 10% B for 1 minute.
-
-
Tandem Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Preladenant: Q1: 504.6 m/z → Q3: 312.2 m/z
-
This compound: Q1: 507.6 m/z → Q3: 315.2 m/z
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
-
Data Presentation: Representative Validation Parameters
A robust bioanalytical method must be validated to ensure its accuracy, precision, and reliability. The following tables summarize the kind of quantitative data that would be generated during such a validation.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Preladenant | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | < 10% | ± 15% | < 12% | ± 15% |
| Low | 1.5 | < 8% | ± 10% | < 10% | ± 12% |
| Medium | 50 | < 6% | ± 8% | < 8% | ± 10% |
| High | 400 | < 5% | ± 7% | < 7% | ± 9% |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 85.2 | 86.1 | 0.95 | 0.99 |
| High | 87.5 | 88.0 | 0.92 | 0.98 |
The Logic of Correction
The fundamental advantage of using this compound is its ability to track and correct for variations that are difficult to control. The final concentration of the analyte is determined by the ratio of the analyte's response to the internal standard's response, not by the absolute response of the analyte alone. This ratiometric approach ensures that variations affecting both compounds are nullified.
Conclusion
This compound serves as an ideal internal standard for the quantitative bioanalysis of Preladenant. Its mechanism of action is rooted in its chemical and physical similarity to the analyte, which allows it to effectively compensate for procedural variations and matrix effects inherent in LC-MS/MS analysis. By employing a validated method with this compound, researchers and drug development professionals can ensure the generation of highly accurate and precise pharmacokinetic and toxicokinetic data, which is fundamental to the successful development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. simbecorion.com [simbecorion.com]
- 8. rjptonline.org [rjptonline.org]
Synthesis and Characterization of Deuterated Preladenant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Preladenant, a potent and selective antagonist of the adenosine A₂A receptor. Deuterated compounds, such as deuterated Preladenant, are of significant interest in drug development as they can offer improved metabolic profiles and pharmacokinetic properties compared to their non-deuterated counterparts. This document outlines a feasible synthetic pathway, detailed experimental protocols, and the expected analytical characterization of the target molecule.
Introduction to Preladenant and the Rationale for Deuteration
Preladenant, 2-(2-furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-5-amine, is a well-characterized adenosine A₂A receptor antagonist that has been investigated for the treatment of Parkinson's disease. The adenosine A₂A receptor is a G-protein coupled receptor predominantly expressed in the basal ganglia, a key brain region involved in motor control. Antagonism of this receptor has been shown to potentiate dopaminergic neurotransmission, offering a non-dopaminergic approach to managing Parkinson's symptoms.
Deuterium, a stable isotope of hydrogen, possesses a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of a C-H bond. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions within a drug molecule, it is possible to alter its rate of metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.
This guide focuses on the synthesis of Preladenant-d3, where the three hydrogen atoms of the terminal methoxy group are replaced with deuterium. This position is a potential site of O-demethylation by cytochrome P450 enzymes.
Synthetic Pathway
The synthesis of deuterated Preladenant can be achieved by modifying existing synthetic routes for Preladenant. The key step involves the introduction of a deuterated methoxyethyl group. A plausible synthetic approach is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1-(4-(2-Hydroxyethoxy)phenyl)piperazine
To a solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-Bromoethanol (1.1 eq) is then added, and the reaction mixture is heated to 80°C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-(4-(2-hydroxyethoxy)phenyl)piperazine.
Synthesis of 1-(4-(2-(Methylsulfonyloxy)ethoxy)phenyl)piperazine
1-(4-(2-Hydroxyethoxy)phenyl)piperazine (1.0 eq) is dissolved in dichloromethane (DCM), and triethylamine (1.5 eq) is added. The solution is cooled to 0°C, and methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylated intermediate, which is used in the next step without further purification.
Synthesis of the Deuterated Preladenant Precursor
To a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in anhydrous DMF, 2-(furan-2-yl)-7-(2-hydroxyethyl)-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-5-amine (1.0 eq) is added portion-wise at 0°C. The mixture is stirred at room temperature for 1 hour. A solution of 1-(4-(2-(methylsulfonyloxy)ethoxy)phenyl)piperazine (1.2 eq) in DMF is then added, and the reaction mixture is heated at 90°C for 18 hours. After cooling, the reaction is quenched with ice-water, and the precipitated solid is filtered, washed with water, and dried to yield the precursor.
Synthesis of this compound
The precursor from the previous step (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF), and sodium hydride (60% in mineral oil, 1.2 eq) is added at 0°C. The mixture is stirred for 30 minutes, and then deuterated methyl iodide (CD₃I, 1.5 eq) is added. The reaction is stirred at room temperature for 6 hours. The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Characterization of Deuterated Preladenant
The structure and purity of the synthesized this compound would be confirmed by various analytical techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
| Parameter | Expected Value for this compound |
| Molecular Formula | C₂₃H₂₄D₃N₉O₃ |
| Molecular Weight | 506.56 g/mol |
| Isotopic Purity | >98% |
| Chemical Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | See Table 2 for expected chemical shifts. The peak corresponding to the O-CH₃ group at ~3.2 ppm in the non-deuterated Preladenant will be absent. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Consistent with the structure of Preladenant, with the carbon of the CD₃ group showing a characteristic multiplet due to C-D coupling. |
| Mass Spectrometry (ESI+) | m/z: 507.3 [M+H]⁺ |
Table 1: Expected Analytical Data for this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic-H | 8.0 - 6.5 |
| Furanyl-H | 7.8, 6.6, 6.5 |
| Pyrazolo-H | 8.2 |
| -CH₂-N (piperazine) | 4.5 |
| -CH₂-O- | 4.0 |
| -CH₂-N (ethyl bridge) | 3.0 |
| Piperazine-H | 3.1, 2.7 |
Table 2: Expected ¹H NMR Chemical Shifts for this compound (DMSO-d₆). Note: The methoxy proton signal will be absent.
Analytical Workflow
Caption: Analytical workflow for deuterated Preladenant.
Signaling Pathway of Preladenant
Preladenant acts as an antagonist at the adenosine A₂A receptor, which is coupled to the G-protein Gs. In the striatum, activation of the A₂A receptor by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the function of dopamine D₂ receptors. By blocking the A₂A receptor, Preladenant prevents this inhibitory effect, thereby enhancing dopaminergic signaling.
References
Preladenant-d3 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Preladenant-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated analog of Preladenant, a potent and highly selective antagonist of the adenosine A2A receptor.[1] As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmaceutical research and development, particularly in pharmacokinetic studies, therapeutic drug monitoring, and as an internal standard for quantitative bioanalysis.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, including detailed experimental protocols and an examination of its mechanism of action.
Chemical Properties of this compound
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₆D₃N₉O₃ | [1] |
| Molecular Weight | 506.57 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 1346599-84-5 | [1] |
Table 2: Structural Information of this compound and Parent Compound
| Identifier | Value | Compound |
| IUPAC Name | 2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidin-5-amine | This compound |
| SMILES | NC1=NC(N(CCN2CCN(C3=CC=C(OCCOC([2H])([2H])[2H])C=C3)CC2)N=C4)=C4C5=NC(C6=CC=CO6)=NN15 | This compound |
| InChI | InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | Preladenant |
| InChIKey | DTYWJKSSUANMHD-UHFFFAOYSA-N | Preladenant |
Table 3: Solubility Data
| Solvent | Solubility | Source(s) |
| DMSO | ≥7.3 mg/mL | [6] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Stability Profile
Understanding the stability of this compound is critical for its proper handling, storage, and use in experimental settings. This section details its known degradation pathways, based on studies of the parent compound, and provides recommendations for storage and handling.
Degradation Pathways
Forced degradation studies on the parent compound, Preladenant (SCH 420814), have identified several degradation products under various stress conditions, including hydrolysis, oxidation, heat, and photolysis. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Fourier Transform (FT) MS successfully characterized a total of ten degradation products. This information is crucial for developing stability-indicating analytical methods and for understanding the potential impurities that may arise during manufacturing and storage.
Recommended Storage Conditions and Shelf Life
To ensure the integrity of this compound, proper storage is essential. The following recommendations are based on available data for the parent compound and general best practices for complex organic molecules.
-
Solid Form: Store at -20°C for long-term storage.[6]
-
In Solution (DMSO):
It is recommended to prepare solutions fresh for use. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound using a stability-indicating HPLC method.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its degradation pathways, in accordance with ICH guidelines.[3][4]
References
- 1. This compound (1346599-84-5) for sale [vulcanchem.com]
- 2. memmert.com [memmert.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ikev.org [ikev.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
Commercially Available Preladenant-d3: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercially available Preladenant-d3 analytical standard. This compound is a deuterated analog of Preladenant, a potent and selective antagonist of the adenosine A2A receptor. This stable isotope-labeled compound serves as an invaluable internal standard for the accurate quantification of Preladenant in complex biological matrices during preclinical and clinical research.
Introduction to Preladenant and the Role of this compound
Preladenant is a non-methylxanthine adenosine A2A receptor antagonist that has been investigated for its therapeutic potential in conditions such as Parkinson's disease.[1] The adenosine A2A receptor, a G protein-coupled receptor, is implicated in various physiological processes, and its modulation is a key area of research in neurodegenerative and other disorders.[2]
Accurate and precise quantification of investigational drugs like Preladenant in biological samples is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift that allows for clear differentiation between the analyte and the internal standard, minimizing matrix effects and improving the accuracy and reliability of the analytical method.[2] this compound is strategically labeled with three deuterium atoms on the methoxy group, a modification that does not alter its chemical properties but provides a distinct mass for mass spectrometric detection.[2]
Physicochemical Properties and Specifications
The commercially available this compound analytical standard is a well-characterized compound with defined chemical and physical properties.
| Property | Value |
| Chemical Name | 2-(furan-2-yl)-7-(2-(4-(4-(2-methoxy-d3-ethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidin-5-amine |
| Molecular Formula | C₂₅H₂₅D₃N₈O₃ |
| Molecular Weight | 505.58 g/mol |
| CAS Number | 1346599-84-5 |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO and Methanol |
A representative Certificate of Analysis (CoA) for a commercially available this compound analytical standard would typically include the following specifications, ensuring its suitability for use in regulated bioanalysis.
| Test | Specification | Representative Value |
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity | ≥ 95% | 99.8% (d3) |
| Isotopic Distribution | Report Results | d0 ≤ 0.1%, d1 ≤ 0.1%, d2 ≤ 0.1% |
| Identity (¹H NMR) | Conforms to Structure | Conforms |
| Identity (MS) | Conforms to Structure | Conforms |
| Residual Solvents | Meets USP <467> Requirements | Complies |
| Storage Conditions | -20°C, protect from light | Recommended |
Mechanism of Action: Adenosine A2A Receptor Antagonism
Preladenant functions as a competitive antagonist of the human adenosine A2A receptor.[1][2] In the central nervous system, particularly in the basal ganglia, adenosine A2A receptors are highly expressed and play a crucial role in modulating dopaminergic neurotransmission. Activation of these receptors by endogenous adenosine typically has an inhibitory effect on dopamine D2 receptor function. By blocking the adenosine A2A receptor, Preladenant can potentiate dopamine D2 receptor-mediated signaling, which is a key therapeutic strategy in Parkinson's disease.
Experimental Protocol: Quantification of Preladenant in Human Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of Preladenant in human plasma, utilizing this compound as an internal standard. This method is adapted from a validated assay for a similar adenosine A2A receptor antagonist.
Materials and Reagents
-
Preladenant analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Preladenant Stock Solution (1 mg/mL): Accurately weigh and dissolve Preladenant in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Preladenant stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing 100 ng/mL this compound) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Preladenant: m/z 503.3 → [product ion]; this compound: m/z 506.3 → [product ion] |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis
-
Integrate the peak areas for Preladenant and this compound.
-
Calculate the peak area ratio (Preladenant / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Preladenant in the QC and unknown samples from the calibration curve.
Conclusion
The commercially available this compound analytical standard is an essential tool for researchers and scientists in the field of drug development. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other essential studies. This guide provides a foundational understanding of its properties, mechanism of action, and a representative experimental protocol to facilitate its effective implementation in the laboratory.
References
- 1. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
The Pivotal Role of Adenosine A2A Receptor Antagonists in Neurological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of adenosine A2A receptor antagonists in the field of neurological research. It provides a comprehensive overview of their mechanism of action, therapeutic potential in a range of neurological disorders, and detailed methodologies for key experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the preclinical and clinical evaluation of this promising class of therapeutic agents.
Introduction: The Adenosine A2A Receptor as a Therapeutic Target
The adenosine A2A receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a variety of neurological disorders.[1][2] These receptors are highly expressed in the basal ganglia, a region of the brain integral to motor control, and are also found in other areas like the hippocampus and cerebral cortex.[3] Endogenous adenosine modulates neuronal activity, and its interaction with the A2A receptor is implicated in the pathophysiology of several neurological conditions, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and epilepsy.[1][4]
A2A receptor antagonists are compounds that block the action of adenosine at these receptors. This blockade can lead to a range of beneficial effects, including neuroprotection, reduction of neuroinflammation, and modulation of neurotransmitter release.[1][2] The non-dopaminergic mechanism of action of A2A antagonists makes them a particularly attractive therapeutic strategy, offering the potential to treat symptoms and possibly modify disease progression with a reduced risk of the side effects associated with traditional dopaminergic therapies.[5]
Mechanism of Action: The A2A Receptor Signaling Pathway
The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Activation of the A2A receptor by adenosine initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling pathway plays a crucial role in modulating neuronal excitability and neurotransmitter release. A2A receptor antagonists exert their effects by competitively binding to the receptor and preventing adenosine from initiating this cascade.
Therapeutic Potential in Neurological Disorders
Parkinson's Disease
The most well-established therapeutic application for A2A receptor antagonists is in the treatment of Parkinson's disease (PD).[6] In PD, the loss of dopaminergic neurons in the substantia nigra leads to an imbalance in the basal ganglia circuitry. A2A receptors are highly expressed on the striatopallidal neurons of the "indirect pathway," and their activation by adenosine exacerbates this imbalance. By blocking these receptors, A2A antagonists can help to restore the normal functioning of the basal ganglia, leading to improvements in motor symptoms.[6]
Istradefylline (Nourianz®) is an approved A2A receptor antagonist for the adjunctive treatment of "off" episodes in patients with Parkinson's disease.[3] Clinical trials have demonstrated its efficacy in reducing "off" time without worsening troublesome dyskinesia.[6]
Alzheimer's Disease
Emerging research suggests that A2A receptor antagonists may also have therapeutic potential in Alzheimer's disease (AD).[7] Upregulation of A2A receptors has been observed in the brains of AD patients, and their activation is linked to synaptic dysfunction and neuroinflammation, key pathological features of the disease.[7] Preclinical studies have shown that A2A antagonists can improve cognitive function, reduce amyloid-beta and tau pathology, and mitigate neuroinflammation in animal models of AD.[7] Caffeine, a non-selective adenosine receptor antagonist, has been associated with a reduced risk of developing AD.[7]
Other Neurological Disorders
The neuroprotective and anti-inflammatory properties of A2A receptor antagonists make them potential therapeutic agents for a range of other neurological conditions, including:
-
Huntington's Disease: Preclinical studies have shown mixed results, with some suggesting potential benefits in early stages.
-
Epilepsy: A2A antagonists are being investigated for their potential to reduce seizure frequency and severity.
-
Multiple Sclerosis: The anti-inflammatory effects of these compounds may be beneficial in modulating the autoimmune response in MS.[1]
Quantitative Data on Key A2A Receptor Antagonists
The following tables summarize the available quantitative data for prominent A2A receptor antagonists that have been extensively studied in neurological research.
Table 1: In Vitro Binding Affinities (Ki) of A2A Receptor Antagonists
| Compound | Human A2A Receptor Ki (nM) | Selectivity vs. A1 Receptor | Reference(s) |
| Istradefylline | 2.2 - 12.4 | ~70-fold | [1][8] |
| Preladenant | 1.1 | >1000-fold | [9] |
| Tozadenant | 4.9 - 11.5 | ~120-fold | [4] |
Table 2: Clinical Efficacy of Istradefylline in Parkinson's Disease (Pooled Analysis of 8 RCTs)
| Treatment Group | Mean Change from Baseline in "OFF" Time (hours/day) | LS Mean Difference from Placebo (95% CI) | Reference(s) |
| Istradefylline 20 mg/day | - | -0.38 (-0.61, -0.15) | |
| Istradefylline 40 mg/day | - | -0.45 (-0.68, -0.22) |
Table 3: Status of Key A2A Receptor Antagonists in Neurological Disorders
| Compound | Development Status | Indication | Reason for Discontinuation (if applicable) | Reference(s) |
| Istradefylline | Approved (USA, Japan) | Parkinson's Disease ("off" episodes) | N/A | [3] |
| Preladenant | Discontinued (Phase III) | Parkinson's Disease | Lack of efficacy | [9] |
| Tozadenant | Discontinued (Phase III) | Parkinson's Disease | Safety concerns (agranulocytosis) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of A2A receptor antagonists. The following sections provide overviews of commonly used protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the A2A receptor.
Objective: To measure the dissociation constant (Ki) of a test compound for the A2A receptor.
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]ZM241385 or [³H]CGS21680) for binding to membranes prepared from cells expressing the A2A receptor.
Materials:
-
Cell membranes expressing the human A2A receptor (e.g., from HEK293 or CHO cells)
-
Radiolabeled ligand (e.g., [³H]ZM241385)
-
Test compound (antagonist)
-
Non-specific binding inhibitor (e.g., a high concentration of a known A2A antagonist)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-specific inhibitor is included to determine non-specific binding.
-
Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of an A2A receptor antagonist.
Objective: To determine the ability of a test compound to inhibit A2A receptor-mediated cAMP production.
Principle: A2A receptor activation leads to an increase in intracellular cAMP. This assay measures the ability of an antagonist to block the increase in cAMP induced by an A2A receptor agonist (e.g., CGS21680).
Materials:
-
Cells expressing the human A2A receptor (e.g., HEK293 or CHO cells)
-
A2A receptor agonist (e.g., CGS21680)
-
Test compound (antagonist)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells in a multi-well plate.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of the test compound. The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined by non-linear regression analysis.
In Vivo Animal Models
Animal models are essential for evaluating the in vivo efficacy of A2A receptor antagonists.
Objective: To assess the ability of an A2A antagonist to reverse motor deficits in a rat model of Parkinson's disease.
Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum of rats leads to the progressive degeneration of dopaminergic neurons on one side of the brain, mimicking the pathology of Parkinson's disease. This results in characteristic motor asymmetries, such as rotational behavior when challenged with dopaminergic drugs.[2]
Procedure:
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame.[2]
-
6-OHDA Injection: Inject 6-OHDA into the desired brain region (e.g., medial forebrain bundle).[2]
-
Behavioral Testing: After a recovery period, assess motor function. A common test is to measure the rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).[2]
-
Drug Administration: Administer the A2A antagonist and observe its effect on the motor deficits. A reduction in the number of rotations is indicative of therapeutic efficacy.
Objective: To evaluate the cataleptic effects of an A2A antagonist.
Principle: The dopamine D2 receptor antagonist haloperidol induces a state of catalepsy in rodents, characterized by an inability to correct an externally imposed posture. This model is used to screen for compounds with potential anti-parkinsonian activity.
Procedure:
-
Drug Administration: Administer the test compound (A2A antagonist) to the animals.
-
Haloperidol Injection: After a set pre-treatment time, administer haloperidol to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol injection, assess the degree of catalepsy. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it takes for the animal to remove its paws is measured. A longer latency indicates a greater degree of catalepsy.
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and A2A antagonist-treated groups. A reduction in the duration of catalepsy suggests potential therapeutic benefit.
Experimental Workflow for A2A Antagonist Drug Discovery
The discovery and development of novel A2A receptor antagonists typically follows a structured workflow, from initial screening to preclinical and clinical evaluation.
Conclusion
Adenosine A2A receptor antagonists represent a highly promising class of drugs for the treatment of a range of neurological disorders. Their unique, non-dopaminergic mechanism of action offers the potential for improved therapeutic outcomes with a favorable side-effect profile. The approval of istradefylline for Parkinson's disease has validated the A2A receptor as a viable therapeutic target and has paved the way for further research and development in this area. Continued investigation into the role of A2A receptors in various neurological conditions, coupled with the application of robust experimental methodologies, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds. This technical guide provides a foundational resource for researchers dedicated to advancing this important field of neurological science.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine 2A receptor occupancy by tozadenant and preladenant in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Parkinson's Tozadenant Trial Discontinued | Parkinson's Disease [michaeljfox.org]
- 8. Update on Tozadenant Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
The Deuterium Switch: An In-depth Technical Guide to Deuterated Compounds in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the pursuit of enhanced therapeutic profiles is a constant endeavor. A subtle yet powerful strategy that has gained significant traction is the selective replacement of hydrogen atoms with their stable, heavy isotope, deuterium, in drug molecules. This process, known as deuteration, can profoundly alter a drug's pharmacokinetic properties, leading to improved efficacy, safety, and tolerability.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles of deuterated compounds in pharmacology, from the fundamental science of the deuterium kinetic isotope effect to practical considerations in drug design, synthesis, and clinical evaluation.
Deuterium (²H or D) is a naturally occurring, non-radioactive isotope of hydrogen, containing a proton and a neutron in its nucleus, effectively doubling its mass compared to protium (¹H).[5] This seemingly minor alteration in mass underpins the significant pharmacological advantages observed with deuterated compounds. The first deuterated drug, deutetrabenazine, received FDA approval in 2017, marking a milestone in the field and paving the way for further innovation.[1][4][6][7][8] More recently, the approval of deucravacitinib, a de novo deuterated drug, has highlighted the expanding role of this technology beyond the modification of existing medicines.[1][9]
This guide will delve into the scientific rationale for utilizing deuterium in drug design, present key quantitative data from clinical and preclinical studies in clearly structured tables, provide detailed experimental protocols for the evaluation of these compounds, and visualize critical concepts and pathways to facilitate a deeper understanding.
The Deuterium Kinetic Isotope Effect (DKIE)
The primary mechanism by which deuteration imparts its pharmacological advantages is the deuterium kinetic isotope effect (DKIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[5] Consequently, a greater activation energy is required to break a C-D bond compared to a C-H bond.
Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step. By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This slowing of metabolic clearance can lead to several beneficial outcomes:
-
Increased drug exposure: A slower rate of metabolism can lead to a higher area under the curve (AUC) and maximum concentration (Cmax) of the parent drug.
-
Prolonged half-life (t½): The drug remains in the body for a longer period, potentially allowing for less frequent dosing and improved patient compliance.
-
Reduced formation of toxic or inactive metabolites: By slowing the metabolism at a specific site, the formation of undesirable metabolites can be minimized, potentially leading to an improved safety profile.
-
Metabolic switching: In some cases, blocking metabolism at one site can redirect it to other, potentially more favorable, pathways.[5]
It is crucial to note that the magnitude of the DKIE is highly dependent on the specific drug, the site of deuteration, and the enzyme involved in its metabolism. Therefore, careful experimental evaluation is essential for each deuterated compound.
Design and Synthesis of Deuterated Compounds
The development of deuterated drugs generally follows two main strategies:
-
The "Deuterium Switch" Approach: This involves taking an existing, approved drug and replacing one or more of its hydrogen atoms with deuterium. This is the most common approach and was used for the development of deutetrabenazine from tetrabenazine. The advantage of this strategy is that the pharmacodynamic properties of the drug are typically well-understood, and the development process may be streamlined.[4]
-
De Novo Design: This approach involves the incorporation of deuterium into a new chemical entity during the drug discovery process. This allows for the optimization of pharmacokinetic properties from the outset and was the strategy employed for deucravacitinib.
The synthesis of deuterated compounds requires specialized starting materials and reagents. Deuterated building blocks, such as deuterated methyl iodide (CD₃I) or deuterated methanol (CD₃OD), are often employed in the final steps of a synthetic route to introduce the deuterium atoms at the desired positions. The specific synthetic strategy will vary depending on the target molecule.
Case Studies: Approved Deuterated Drugs
Deutetrabenazine: A Deuterium Switch Success
Deutetrabenazine (Austedo®) is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. In tetrabenazine, the two methoxy groups are sites of rapid metabolism. By replacing the six hydrogen atoms on these groups with deuterium, the metabolic stability is significantly increased.[10] This leads to a longer half-life of the active metabolites and less fluctuation in plasma concentrations, allowing for a lower daily dose and less frequent administration compared to tetrabenazine.[2][4]
Table 1: Comparison of Clinical Efficacy and Safety of Deutetrabenazine and Tetrabenazine in Huntington's Disease
| Parameter | Deutetrabenazine | Tetrabenazine | Notes |
| Efficacy | |||
| Change in Total Maximal Chorea Score | -4.4 points | -5.0 points | No significant difference observed in an indirect comparison of clinical trials.[1] |
| Change in Total Motor Score | -7.1 points (rollover cohort) | Not directly compared | Significant improvement from baseline observed in long-term extension studies.[11] |
| Safety & Tolerability | |||
| Depression and Somnolence | Significantly favored deutetrabenazine | - | Based on rating scales in an indirect comparison.[1] |
| Moderate to Severe Adverse Events | Significantly lower risk | Higher risk | Indirect treatment comparison showed a favorable tolerability profile for deutetrabenazine.[12][13] |
| Agitation, Akathisia, Depression, Drowsiness/Somnolence, Insomnia, Parkinsonism | Significantly lower risk | Higher risk | Indirect treatment comparison showed a favorable tolerability profile for deutetrabenazine.[12][13] |
Deucravacitinib: De Novo Deuteration for Enhanced Selectivity
Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of moderate-to-severe plaque psoriasis.[14][15][16] TYK2 is an intracellular signaling kinase that mediates cytokine pathways involved in the pathogenesis of psoriasis. Deucravacitinib was designed with deuterium incorporated into its N-methyl amide moiety to slow down its metabolism.[14] This strategic deuteration reduces the formation of a less selective N-demethylated metabolite, thereby helping to maintain the high selectivity of the drug for TYK2 over other Janus kinases (JAKs).[14]
Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects
| Dose | Cmax (ng/mL) | AUCtau (ng*h/mL) | tmax (h) | Accumulation Ratio (AUC) |
| 6 mg (single dose) | 75.3 | 639 | 2.0 | - |
| 12 mg (single dose) | 155 | 1310 | 2.0 | - |
| 6 mg (multiple doses) | 99.3 | 852 | 2.0 | 1.33 |
| 12 mg (multiple doses) | 204 | 1790 | 1.5 | 1.37 |
Data from a Phase I study in healthy Chinese subjects. Cmax and AUC increased approximately twofold with a twofold increase in dose. Modest accumulation was observed after multiple doses.[15]
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a deuterated compound is metabolized by liver enzymes in vitro, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (deuterated and non-deuterated counterparts) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mM.
-
Thaw cryopreserved human liver microsomes (or hepatocytes) on ice.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
Prepare a positive control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the liver microsome suspension (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).[18]
-
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of a deuterated compound to inhibit the activity of major CYP450 enzymes, which is crucial for assessing the risk of drug-drug interactions.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound (deuterated and non-deuterated counterparts) at various concentrations.
-
Use human liver microsomes as the enzyme source.
-
Prepare solutions of specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Prepare a positive control inhibitor for each CYP isoform (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes, the test compound at various concentrations (or a positive control inhibitor), and the specific CYP450 probe substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Sample Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.[19][20]
-
Visualizations
Caption: Mechanism of the Deuterium Kinetic Isotope Effect (DKIE).
Caption: General Workflow for Deuterated Drug Development.
Caption: Deucravacitinib Inhibition of the TYK2 Signaling Pathway.
References
- 1. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. salamandra.net [salamandra.net]
- 7. researchgate.net [researchgate.net]
- 8. nuvisan.com [nuvisan.com]
- 9. [PDF] First de novo deuterated drug poised for approval | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. neurologylive.com [neurologylive.com]
- 12. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 15. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Preladenant-d3: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This technical guide provides an in-depth overview of Preladenant-d3, a deuterated derivative of Preladenant. It is intended for researchers, scientists, and drug development professionals interested in the properties and applications of this compound. This document covers its chemical properties, mechanism of action, relevant experimental protocols, and potential research applications.
Chemical Properties and Data
This compound is a stable isotope-labeled version of Preladenant, a potent and selective antagonist of the adenosine A2A receptor. The strategic deuterium labeling provides a distinct mass spectral signature, making it a valuable tool in various analytical applications without altering its biological activity.[1]
| Property | Value | Reference |
| CAS Number | 1346599-84-5 | [1][2] |
| Molecular Formula | C₂₅H₂₆D₃N₉O₃ | [1][2] |
| Molecular Weight | 506.57 g/mol | [1][2] |
| IUPAC Name | 2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7Hpyrazolo[4,3-e] triazolo[1,5-c]pyrimidin-5-amine | [1] |
| Storage | 2-8°C Refrigerator | [2] |
The parent compound, Preladenant, has the following properties:
| Property | Value | Reference |
| CAS Number | 377727-87-2 | [3][4][5] |
| Molecular Formula | C₂₅H₂₉N₉O₃ | [3][4][5] |
| Molecular Weight | 503.567 g·mol⁻¹ | [3][4] |
| Ki (human A2A receptor) | 1.1 nM | [5][6] |
| Selectivity | >1000-fold over other adenosine receptors | [3] |
Mechanism of Action: Adenosine A2A Receptor Antagonism
Preladenant functions as a selective antagonist of the adenosine A2A receptor, a G protein-coupled receptor (GPCR).[3][6] The activation of the A2A receptor by its endogenous ligand, adenosine, stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] By blocking this interaction, Preladenant and its deuterated form, this compound, inhibit the downstream signaling cascade, preventing the accumulation of cAMP.[7] This mechanism is of significant interest in various research areas, including neurodegenerative disorders like Parkinson's disease, inflammation, and cancer immunotherapy.[6][7][8]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the adenosine A2A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adenosine A2A receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.[9]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-Preladenant or another A2A receptor-specific radioligand), and varying concentrations of unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competitor.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of this compound.
-
Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.[10]
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the A2A receptor-mediated increase in intracellular cAMP.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the adenosine A2A receptor in a suitable medium.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with an A2A receptor agonist (e.g., CGS21680) to induce cAMP production.[7] A control group should not be stimulated to measure basal cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available assay kit, such as those based on:
-
Competitive Immunoassay (e.g., ELISA, HTRF): These assays involve competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.[11]
-
Luciferase-based Biosensors (e.g., GloSensor™): These systems utilize a genetically encoded luciferase that emits light upon binding to cAMP, providing real-time measurement in live cells.[12]
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Application in Pharmacokinetic Studies
The primary application of this compound is in pharmacokinetic (PK) studies, where it serves as an internal standard for the quantification of Preladenant in biological samples using liquid chromatography-mass spectrometry (LC-MS).
The deuterium labeling gives this compound a higher mass than the unlabeled Preladenant, allowing for their differentiation by the mass spectrometer. However, their chromatographic behavior remains nearly identical. This co-elution and differential mass detection enable accurate quantification of the parent drug.[13][14][15]
The use of stable isotope-labeled compounds like this compound can also be employed to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[13][14][15] Furthermore, deuterium substitution can sometimes alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[16][17]
Conclusion
This compound is an essential tool for researchers studying the adenosine A2A receptor and for those involved in the development of Preladenant or similar molecules. Its well-defined chemical properties and its utility in key experimental assays make it a valuable compound for a range of scientific investigations. This guide provides a foundational understanding to facilitate its effective use in a research setting.
References
- 1. This compound (1346599-84-5) for sale [vulcanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Preladenant - Wikipedia [en.wikipedia.org]
- 4. Preladenant | C25H29N9O3 | CID 10117987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hwb.gov.in [hwb.gov.in]
- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Preladenant in Human Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Preladenant in human plasma. The method utilizes Preladenant-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, offering high throughput and excellent recovery. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method has been validated according to the general principles outlined in the US FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies.
Introduction
Preladenant is a potent and selective antagonist of the adenosine A2A receptor.[1][2][3] Its therapeutic potential has been investigated in various neurological disorders, including Parkinson's disease.[4] To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of Preladenant in biological matrices is essential.[5] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting potential matrix effects and variations during sample processing and analysis.[8] This application note provides a comprehensive protocol for the quantification of Preladenant in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Preladenant reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometer Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3500 V |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Based on the chemical structures of Preladenant (Molecular Weight: ~503.56 g/mol ) and this compound (Molecular Weight: ~506.57 g/mol ), the following MRM transitions are proposed.[3][9][10]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| Preladenant | 504.2 | 269.1 | 35 |
| This compound | 507.2 | 272.1 | 35 |
Note: These are predicted transitions and should be optimized during method development.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Preladenant and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Preladenant stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation.[2][11][12][13] A summary of the validation results is presented in the following tables.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Preladenant | 0.5 - 500 | Linear, 1/x² | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤15.0 | 85.0 - 115.0 | ≤15.0 | 85.0 - 115.0 |
| Low QC | 1.5 | ≤15.0 | 85.0 - 115.0 | ≤15.0 | 85.0 - 115.0 |
| Mid QC | 50 | ≤15.0 | 85.0 - 115.0 | ≤15.0 | 85.0 - 115.0 |
| High QC | 400 | ≤15.0 | 85.0 - 115.0 | ≤15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 115 | 85 - 115 |
| High QC | 400 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | % Change from Nominal |
| Bench-top (Room Temperature) | 24 hours | < 15% |
| Autosampler (4 °C) | 48 hours | < 15% |
| Freeze-Thaw (3 cycles) | -80 °C | < 15% |
| Long-term (-80 °C) | 90 days | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of Preladenant in human plasma.
Caption: Logical relationship of method components ensuring reliable data.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Preladenant in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for supporting large-scale clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. The method has been successfully validated, demonstrating its suitability for its intended purpose in a regulated bioanalytical environment.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preladenant - Wikipedia [en.wikipedia.org]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound (1346599-84-5) for sale [vulcanchem.com]
- 10. Preladenant | C25H29N9O3 | CID 10117987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
Protocol for the Quantification of Preladenant in Human Plasma using Preladenant-d3 as an Internal Standard
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Preladenant in human plasma samples using a stable isotope-labeled internal standard, Preladenant-d3. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic studies or other research applications involving Preladenant. The procedures outlined below are based on established principles of bioanalytical method validation as per FDA and EMA guidelines and are supplemented with representative data from similar compounds where specific data for Preladenant is not publicly available.
Introduction
Preladenant is a selective antagonist of the adenosine A2A receptor. The activation of the A2A receptor by adenosine triggers a Gs protein-coupled response, leading to the accumulation of intracellular cyclic AMP (cAMP).[1] This signaling pathway plays a crucial role in various physiological processes, including the modulation of immune responses.[2][3] By blocking this interaction, Preladenant can enhance T-cell mediated immune responses, making it a compound of interest in immuno-oncology and other therapeutic areas.
Accurate quantification of Preladenant in biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification. It effectively compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
This document outlines a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing for the determination of Preladenant in human plasma.
Signaling Pathway
The signaling pathway of the Adenosine A2A receptor, which Preladenant antagonizes, is depicted below.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Quantitative Analysis of Tozadenant Using Liquid Chromatography-Mass Spectrometric Method in Rat Plasma and Its Human Pharmacokinetics Prediction Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Preladenant in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Preladenant is a potent and selective antagonist of the adenosine A2A receptor, which has been investigated for the treatment of Parkinson's disease. To support pharmacokinetic and pharmacodynamic studies, a robust and reliable bioanalytical method for the quantification of Preladenant in biological matrices is essential. This application note describes a detailed protocol for a high-throughput and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Preladenant in human plasma. The use of a stable isotope-labeled deuterated internal standard (Preladenant-d4) ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
The method employs a simple liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The method has been validated over a linear range of 0.5 to 500 ng/mL and demonstrates excellent performance in terms of accuracy, precision, selectivity, and stability, making it suitable for supporting clinical and non-clinical studies.
Signaling Pathway of Preladenant
Preladenant acts as an antagonist at the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including the regulation of neurotransmission. By blocking this receptor, Preladenant modulates these downstream effects.
Experimental Workflow
The bioanalytical workflow for the quantification of Preladenant in human plasma involves several key steps, starting from sample collection and preparation to data acquisition and analysis. The use of a deuterated internal standard early in the process is crucial for ensuring the reliability of the results.
Materials and Methods
Chemicals and Reagents
-
Preladenant (reference standard, >99% purity)
-
Preladenant-d4 (internal standard, >99% purity, isotopic purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent
Stock and Working Solutions
-
Preladenant Stock Solution (1 mg/mL): Accurately weigh and dissolve Preladenant in methanol.
-
Preladenant-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Preladenant-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Preladenant-d4 stock solution in 50:50 (v/v) methanol:water.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL Preladenant-d4) to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see Table 1).
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic and mass spectrometric conditions are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters (Representative Values)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Preladenant | 385.2 | 193.1 | 80 | 35 |
| Preladenant-d4 | 389.2 | 197.1 | 80 | 35 |
Note: The MRM transitions provided are representative and should be optimized for the specific instrument used.
Results and Discussion
The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The method demonstrated high selectivity. No significant interfering peaks were observed at the retention times of Preladenant and Preladenant-d4 in blank human plasma samples from six different sources.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, mid, and high). The results are summarized in Table 4.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0 | ± 15.0 | ≤ 20.0 | ± 20.0 |
| Low QC | 1.5 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Mid QC | 75 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| High QC | 400 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The results are presented in Table 5.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 115 | 85 - 115 |
| Mid QC | 75 | 85 - 115 | 85 - 115 |
| High QC | 400 | 85 - 115 | 85 - 115 |
Stability
The stability of Preladenant in human plasma was evaluated under various conditions to ensure sample integrity from collection to analysis. The results are summarized in Table 6.
Table 6: Stability of Preladenant in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 85 - 115 |
| Freeze-Thaw | 3 cycles | -80°C to Room Temperature | 85 - 115 |
| Long-term | 90 days | -80°C | 85 - 115 |
| Autosampler | 24 hours | 4°C | 85 - 115 |
Conclusion
This application note presents a detailed, robust, and high-throughput LC-MS/MS method for the quantification of Preladenant in human plasma using a deuterated internal standard. The method demonstrates excellent selectivity, linearity, accuracy, precision, and stability, meeting the regulatory requirements for bioanalytical method validation. The simple liquid-liquid extraction procedure and short chromatographic run time make this method well-suited for the analysis of a large number of samples in support of pharmacokinetic studies in drug development.
Application Notes and Protocols for Preladenant Analysis in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for the sample preparation of brain tissue for the quantitative analysis of Preladenant. Preladenant is a selective antagonist of the adenosine A2A receptor, and its accurate quantification in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical and clinical research. The complex nature of brain tissue, with its high lipid and protein content, necessitates robust and efficient sample preparation methods to ensure accurate and reproducible results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
The following sections detail various techniques for homogenization, protein precipitation, liquid-liquid extraction, and solid-phase extraction, providing researchers with a comprehensive guide to selecting and implementing the most suitable method for their specific analytical needs.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for the reliable quantification of small-molecule analytes like Preladenant in brain tissue.[1] The choice of method will significantly influence the sensitivity, accuracy, and robustness of the analytical assay.[1][2] Below is a summary of common techniques and their general quantitative performance characteristics. Please note that specific recovery and matrix effect values are analyte and matrix-dependent and would need to be determined experimentally for Preladenant.
| Technique | Principle | Typical Recovery | Matrix Effect | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Moderate to High | High | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution.[3] | High | Low | Moderate to High |
Experimental Protocols
Brain Tissue Homogenization
Homogenization is the first critical step to ensure the complete disruption of the tissue and the release of the analyte into a liquid medium.[4]
Materials:
-
Frozen brain tissue sample
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl buffer)[5]
-
Bead mill homogenizer (e.g., Bullet Blender™) or rotor-stator homogenizer (e.g., Ultra-Turrax)[6][7]
-
Zirconium or stainless steel beads (for bead mill)[6]
-
Microcentrifuge tubes
Protocol (Bead Mill Homogenizer): [4][6]
-
Weigh the frozen brain tissue (typically 50-200 mg).
-
Place the tissue into a pre-chilled microcentrifuge tube containing an equal mass of beads.[6]
-
Add 3-5 volumes of ice-cold homogenization buffer per mass of tissue (e.g., for 100 mg of tissue, add 300-500 µL of buffer).[6]
-
Homogenize the sample using the bead mill according to the manufacturer's instructions (e.g., 3-5 minutes at a medium to high speed).[6]
-
After homogenization, centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[5]
-
Collect the supernatant (homogenate) for further processing.
Protocol (Rotor-Stator Homogenizer):
-
Weigh the frozen brain tissue and place it in a suitable tube.
-
Add 3-5 volumes of ice-cold homogenization buffer.
-
Immerse the probe of the rotor-stator homogenizer into the sample.
-
Homogenize on ice for 30-60 seconds at a high speed, or until the tissue is completely dispersed.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant for subsequent extraction.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing the majority of proteins from the brain homogenate.[8][9] Acetonitrile is a commonly used solvent for this purpose.
Materials:
-
Brain homogenate supernatant
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of brain homogenate supernatant, add 300-400 µL of ice-cold acetonitrile (a 1:3 or 1:4 ratio is common).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice or at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 12,000-16,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant containing Preladenant and transfer it to a clean tube for analysis or further clean-up.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample clean-up technique that can reduce matrix effects compared to PPT.[10]
Materials:
-
Brain homogenate supernatant
-
Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
To 100 µL of brain homogenate supernatant, add 500 µL of the selected organic solvent.
-
Vortex the mixture for 5-10 minutes to facilitate the extraction of Preladenant into the organic phase.
-
Centrifuge at 3,000-5,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample clean-up and can be automated for higher throughput.[3][11] The choice of sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of Preladenant.
Materials:
-
Brain homogenate supernatant
-
SPE cartridges (e.g., C18)[3]
-
SPE vacuum manifold or positive pressure processor[11]
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol, acetonitrile)
Protocol (using C18 cartridges):
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge.[12]
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.[12]
-
Loading: Load the brain homogenate supernatant onto the cartridge.
-
Washing: Pass 1 mL of the wash solution (e.g., 5% methanol in water) to remove polar interferences.[12]
-
Elution: Elute Preladenant from the cartridge by passing 1 mL of the elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: General workflow for Preladenant sample preparation from brain tissue.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 4. nextadvance.com [nextadvance.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. sisweb.com [sisweb.com]
- 7. Sample prep for LCMS - Extracting drugs from brain tissue - Chromatography Forum [chromforum.org]
- 8. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Preladenant in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preladenant is a selective antagonist of the adenosine A2A receptor that has been investigated for the treatment of Parkinson's disease. Understanding its concentration in the central nervous system is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and optimizing therapeutic strategies. Cerebrospinal fluid (CSF) is a valuable surrogate matrix for assessing drug exposure in the brain. This document provides detailed application notes and protocols for the quantitative analysis of Preladenant in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The following table is a template for the structured presentation of quantitative data obtained from the analysis of Preladenant in CSF. Researchers should populate this table with their experimental findings.
Table 1: Quantitative Analysis of Preladenant in Human Cerebrospinal Fluid
| Subject ID | Treatment Group | Dose Administered (mg) | Time Point (hours post-dose) | Preladenant Concentration in CSF (ng/mL) |
| P001 | Preladenant | 10 | 2 | Enter Data |
| P001 | Preladenant | 10 | 4 | Enter Data |
| P001 | Preladenant | 10 | 8 | Enter Data |
| P002 | Placebo | 0 | 2 | Enter Data |
| ... | ... | ... | ... | ... |
Experimental Protocols
A validated bioanalytical method is critical for the accurate quantification of Preladenant in CSF.[1][2] The following protocol is a general guideline and should be optimized and validated according to regulatory standards (e.g., FDA, EMA).
Protocol 1: Quantitative Analysis of Preladenant in CSF by LC-MS/MS
1. Objective: To quantify the concentration of Preladenant in human cerebrospinal fluid using a validated LC-MS/MS method.
2. Materials and Reagents:
-
Preladenant reference standard
-
Stable isotope-labeled internal standard (IS) of Preladenant (e.g., Preladenant-d4)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human CSF (drug-free) for calibration standards and quality controls
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
3. Equipment:
-
Liquid chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Waters)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge tubes
-
Calibrated pipettes
4. Sample Preparation (Protein Precipitation):
- Thaw CSF samples on ice.
- Spike 50 µL of CSF sample, calibration standard, or quality control with 10 µL of internal standard working solution.
- Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds to mix thoroughly.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions (To be optimized):
-
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (Positive Electrospray Ionization - ESI+):
-
Ion Source: ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - to be determined by infusion of Preladenant and its IS):
-
Preladenant: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z
-
Preladenant-d4 (IS): Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP), Collision Energy (CE), Collision Cell Exit Potential (CXP): To be optimized for Preladenant and its IS.
-
-
6. Calibration and Quality Control:
- Prepare calibration standards by spiking known concentrations of Preladenant into drug-free human CSF. A typical range might be 0.1 to 100 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
7. Data Analysis:
- Integrate the peak areas of Preladenant and the internal standard.
- Calculate the peak area ratio (Preladenant/IS).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
- Determine the concentration of Preladenant in the CSF samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Preladenant
Caption: Signaling pathway illustrating Preladenant's mechanism of action as an adenosine A2A receptor antagonist.
Experimental Workflow
References
Application Notes and Protocols: The Role of Preladenant-d3 in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preladenant is a potent and highly selective antagonist of the adenosine A2A receptor.[1] It was investigated as a non-dopaminergic therapy for Parkinson's disease, with preclinical studies in rodent and primate models demonstrating its ability to reverse motor impairments.[2] Although it showed promise in early clinical trials, it did not demonstrate sufficient efficacy in Phase III studies.[3][4][5]
In the preclinical development of Preladenant, accurate quantification of the drug in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This is where Preladenant-d3, a deuterated isotopologue of Preladenant, plays a critical role. This compound serves as an ideal internal standard for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is a widely accepted best practice in bioanalysis to ensure the accuracy, precision, and robustness of quantitative data.[6][7][8]
These application notes provide an overview of the application of this compound in preclinical drug development and a detailed protocol for its use in the bioanalysis of Preladenant.
Mechanism of Action of Preladenant
Preladenant exerts its effects by selectively blocking the adenosine A2A receptor. In conditions like Parkinson's disease, there is a depletion of dopamine in the striatum. This leads to an overactivity of the indirect basal ganglia pathway, which is partly mediated by adenosine acting on A2A receptors. By antagonizing these receptors, Preladenant helps to rebalance this circuitry, thereby alleviating motor symptoms.
Application of this compound in Preclinical Pharmacokinetic Studies
The primary application of this compound is as an internal standard (IS) in bioanalytical methods to quantify Preladenant in various biological matrices such as plasma, serum, and tissue homogenates. The use of a deuterated IS is advantageous because it has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and has similar extraction recovery and ionization efficiency. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of variability during sample preparation and analysis.
Key Advantages of Using this compound as an Internal Standard:
-
Minimizes Matrix Effects: Compensates for ion suppression or enhancement caused by the biological matrix.[8]
-
Corrects for Variability: Accounts for variations in sample extraction, handling, and injection volume.
-
Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative data.
-
Enhances Method Robustness: Contributes to the overall ruggedness of the bioanalytical assay.
Quantitative Data Summary
The following tables represent typical parameters for a validated LC-MS/MS method for the quantification of Preladenant using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Preladenant and this compound
| Parameter | Preladenant | This compound (Internal Standard) |
| Formula | C₂₃H₂₈N₆O₂ | C₂₃H₂₅D₃N₆O₂ |
| Molecular Weight | 420.51 g/mol | 423.53 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 421.2 | 424.2 |
| Product Ion (m/z) | 243.1 | 246.1 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Table 2: Typical Validation Parameters for a Preladenant Bioanalytical Assay
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +8% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |
| Recovery | Consistent and reproducible | ~85% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ± 15% of nominal concentration | Stable |
Experimental Protocol: Quantification of Preladenant in Rat Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a representative method for the extraction and quantification of Preladenant in rat plasma.
Materials and Reagents
-
Preladenant reference standard
-
This compound internal standard
-
Rat plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Sciex Triple Quad 6500+ with Shimadzu Nexera X2 LC system)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Preladenant and this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the Preladenant stock solution in 50:50 ACN:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution in ACN.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown preclinical samples) into a 96-well deep-well plate.
-
Add 150 µL of the internal standard spiking solution (10 ng/mL this compound in ACN) to all wells.
-
Seal the plate and vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of water to each well and mix.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
MS Detection: Use the MRM transitions specified in Table 1.
Data Analysis
-
Integrate the peak areas for Preladenant and this compound.
-
Calculate the peak area ratio (Preladenant / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Preladenant in the QC and unknown samples from the calibration curve.
Conclusion
This compound is an indispensable tool in the preclinical development of Preladenant. Its application as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality pharmacokinetic data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate. The protocol provided herein offers a robust framework for the reliable quantification of Preladenant in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. LC-MS/MS bioanalytical challenge: ultra-high sensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in Preladenant LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Preladenant.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Preladenant analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (Preladenant).[1] These components can include salts, lipids, proteins, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of Preladenant in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4]
-
Ion Suppression: This is a common phenomenon where the presence of matrix components reduces the ionization efficiency of Preladenant, leading to a decreased signal intensity and potentially underestimation of its concentration.[1][5]
-
Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of Preladenant, resulting in a higher signal and an overestimation of its concentration.[1][5]
Both scenarios can compromise the accuracy, precision, and sensitivity of your bioanalytical method.[4]
Q2: I am observing low Preladenant signal intensity and poor reproducibility in my plasma samples compared to my standards in neat solution. Could this be due to matrix effects?
A2: Yes, these are classic symptoms of ion suppression due to matrix effects. When Preladenant co-elutes with endogenous components from plasma, such as phospholipids, these components can compete for ionization, reducing the signal of your analyte.[6] This can lead to decreased sensitivity and higher variability in your results.[6]
To confirm if you are experiencing matrix effects, a post-extraction spike experiment is recommended.
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect matrix effects are impacting your Preladenant analysis, the following experimental protocol will help you to quantify the extent of the issue.
Experimental Protocol: Post-Extraction Spike Analysis
This method compares the response of Preladenant in a clean solvent to its response when spiked into a blank matrix extract.
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of Preladenant in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spike Sample): Process a blank plasma sample (from the same species and anticoagulant as your study samples) through your entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). After the final evaporation step, reconstitute the dried extract with the Preladenant solution from Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using your established LC-MS/MS method.
-
Data Analysis: Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area of Preladenant in Set B) / (Peak Area of Preladenant in Set A)
Interpreting the Results:
| Matrix Factor (MF) | Interpretation |
| MF ≈ 1 | Minimal to no matrix effect. |
| MF < 1 | Ion suppression is occurring. |
| MF > 1 | Ion enhancement is occurring. |
A significant deviation from 1 indicates that matrix effects are present and need to be addressed.
Guide 2: Mitigating Matrix Effects in Preladenant Analysis
Once matrix effects are confirmed, you can employ several strategies to minimize their impact.
Strategy 1: Improve Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering Preladenant.
-
Protein Precipitation (PPT): This is a simple and fast technique but often results in the least clean extracts, with significant amounts of phospholipids remaining.[7] It may be insufficient for complex matrices like plasma.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning Preladenant into an organic solvent, leaving many interfering substances in the aqueous phase. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize recovery and cleanliness.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[8] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[8]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least effective at removing interferences, high risk of matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT. | Can have lower analyte recovery, especially for polar compounds.[7] |
| Solid-Phase Extraction (SPE) | Highly effective at removing interferences, provides the cleanest extracts.[8] | More time-consuming and expensive, requires method development. |
Strategy 2: Optimize Chromatographic Conditions
The aim is to achieve chromatographic separation between Preladenant and co-eluting matrix components.
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the retention of Preladenant and interfering compounds.
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between Preladenant and matrix components.
-
Column Selection: Consider using a column with a different stationary phase chemistry or a smaller particle size (e.g., UPLC) to enhance separation efficiency.[9]
Strategy 3: Utilize an Appropriate Internal Standard
An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.
-
Structural Analog IS: A compound structurally similar to Preladenant. While it can compensate for some variability, it may not experience the exact same matrix effects.
-
Stable Isotope-Labeled (SIL) IS: This is the gold standard. A SIL-IS of Preladenant will have nearly identical chemical and physical properties, co-elute with the analyte, and experience the same degree of ion suppression or enhancement. This allows for accurate correction of matrix effects.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing matrix effects in your Preladenant LC-MS/MS analysis.
Troubleshooting workflow for matrix effects.
This workflow provides a systematic approach to diagnosing and resolving issues related to matrix effects in Preladenant LC-MS/MS analysis, ensuring the development of a robust and reliable bioanalytical method.
References
- 1. ucd.ie [ucd.ie]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. eijppr.com [eijppr.com]
- 5. organomation.com [organomation.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preladenant-d3 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Preladenant-d3 in biological matrices. Our goal is to help you identify and resolve potential stability issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
The stability of this compound in biological matrices can be influenced by several factors, including enzymatic degradation, temperature, pH, and light exposure.[1] Biological matrices such as plasma and blood contain various enzymes that can potentially metabolize this compound.
Q2: How can I minimize the enzymatic degradation of this compound in my samples?
To minimize enzymatic degradation, it is crucial to process and store samples appropriately. This includes immediate cooling of the samples after collection and separation of plasma or serum from whole blood as quickly as possible.[2][3] For long-term storage, samples should be kept at or below -70°C. The use of enzyme inhibitors, if compatible with the analytical method, can also be considered.
Q3: What are the recommended storage conditions for biological samples containing this compound?
For long-term stability, it is recommended to store biological samples at ultra-low temperatures (-70°C or lower).[2][4] For short-term storage or during processing, samples should be kept on ice or refrigerated at 2-8°C.[3][4] It is essential to avoid repeated freeze-thaw cycles as this can degrade the analyte.
Q4: Can the anticoagulant used during blood collection affect the stability of this compound?
Q5: Are there any known metabolites of Preladenant that I should be aware of?
Yes, Preladenant is known to be metabolized. One identified metabolite is M9, an adenosine A2a receptor antagonist.[5] When developing analytical methods, it is important to consider the potential for cross-reactivity or interference from metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological matrices.
| Observed Problem | Potential Cause | Recommended Action |
| Low recovery of this compound | Degradation during sample collection and handling. | Ensure rapid cooling of samples post-collection and prompt centrifugation to separate plasma/serum. |
| Improper storage conditions. | Verify that samples are stored at ≤ -70°C and that freeze-thaw cycles are minimized.[2][4] | |
| Enzymatic degradation. | Process samples at low temperatures and consider the addition of appropriate enzyme inhibitors. | |
| High variability between replicate samples | Inconsistent sample processing. | Standardize the sample handling and processing workflow for all samples. |
| Precipitation of this compound during thawing. | Thaw samples slowly and vortex gently before extraction to ensure homogeneity. | |
| Shift in retention time during LC-MS/MS analysis | Matrix effects. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
| Metabolite interference. | Develop a chromatographic method with sufficient resolution to separate this compound from its metabolites. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediate Cooling: Place the collected blood samples on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled cryovials.
-
Storage: Store the plasma aliquots at -80°C until analysis.
Protocol 2: this compound Extraction from Plasma using Protein Precipitation
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Visualizations
Caption: Standard workflow for biological sample handling and analysis.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Standard Protocols for Sample Handling in Clinical Labs [needle.tube]
- 4. Handling of samples - SAMANCTA [ec.europa.eu]
- 5. Metabolites of the Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression in Preladenant bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Preladenant, with a specific focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the bioanalysis of Preladenant?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, Preladenant, is reduced by the presence of co-eluting components from the biological matrix (e.g., plasma, urine).[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of Preladenant. It is a significant concern because it can compromise the validity of pharmacokinetic and toxicokinetic study data.[3]
Q2: What are the common sources of ion suppression in Preladenant bioanalysis?
A2: Common sources of ion suppression include endogenous matrix components such as phospholipids, salts, and proteins, as well as exogenous substances like dosing vehicles, anticoagulants, and contaminants from sample collection tubes.[1][4] For Preladenant, which is often analyzed in plasma, phospholipids are a primary cause of ion suppression.
Q3: How can I detect ion suppression in my Preladenant assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of Preladenant is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression. Another approach is to compare the peak area of Preladenant in a neat solution to its peak area when spiked into an extracted blank matrix. A significant decrease in the peak area in the matrix indicates ion suppression.
Q4: What is a suitable internal standard (IS) for Preladenant bioanalysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Preladenant (e.g., Preladenant-d4). A SIL-IS has nearly identical chemical and physical properties to Preladenant and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of any signal variability. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, but it may not perfectly compensate for matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of Preladenant, with a focus on problems related to ion suppression.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Preladenant Signal | Severe Ion Suppression: Co-eluting matrix components are preventing Preladenant from being efficiently ionized. | Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid Phase Extraction (SPE) is generally more effective at removing interfering components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[4][5] Consider using a phospholipid removal plate or column. Optimize Chromatography: Adjust the LC gradient to separate Preladenant from the ion-suppressing region. Use a column with a different selectivity. |
| Incorrect MS/MS Parameters: Mass transitions, cone voltage, or collision energy are not optimized for Preladenant. | Optimize MS/MS Parameters: Infuse a standard solution of Preladenant to determine the optimal precursor and product ions, as well as the ideal cone voltage and collision energy. Based on its molecular weight of 503.56 g/mol , the protonated molecule [M+H]⁺ will have an m/z of approximately 504.6. A plausible fragmentation could involve the cleavage of the piperazine ring or the ethyl linker. | |
| High Variability in Preladenant Peak Area | Inconsistent Ion Suppression: The degree of ion suppression varies between samples due to differences in the matrix composition. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with Preladenant and experience the same degree of ion suppression, allowing for accurate normalization of the signal. Enhance Sample Cleanup: A more robust sample preparation method will reduce the variability in matrix components between samples. |
| Poor Chromatographic Peak Shape: Peak tailing or splitting can lead to inconsistent integration and high variability. | Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for Preladenant's pKa to maintain a consistent ionization state and good peak shape. Check for Column Contamination: Flush the column or consider using a new one if contamination is suspected. | |
| Internal Standard (IS) Signal is Unstable or Suppressed | IS is not Co-eluting with Preladenant: If a structural analog is used as the IS, it may not elute at the exact same time as Preladenant and therefore not experience the same matrix effects. | Select a More Appropriate IS: If possible, switch to a SIL-IS. If using a structural analog, try to find one with a closer retention time to Preladenant. Optimize Chromatography: Adjust the LC method to achieve co-elution of the IS and Preladenant. |
| IS is Susceptible to Ion Suppression: The chosen IS may be more prone to ion suppression than Preladenant. | Evaluate IS in Matrix: Perform a post-column infusion experiment with the IS to determine if it is being suppressed by matrix components. |
Experimental Protocols
Below are detailed methodologies for key experiments in Preladenant bioanalysis. These are based on established methods for similar adenosine A2A receptor antagonists and general best practices in bioanalysis.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 200 µL of plasma sample (pre-treated with an equal volume of 4% phosphoric acid and centrifuged) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0), followed by 1 mL of methanol.
-
Elution: Elute Preladenant and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Preladenant Parameters (Hypothetical):
-
Precursor Ion (Q1): 504.6 m/z ([M+H]⁺)
-
Product Ion (Q3) for Quantification: To be determined empirically, but a likely fragment would result from the cleavage of the bond between the piperazine nitrogen and the ethyl group.
-
Product Ion (Q3) for Confirmation: A second, different fragment ion.
-
Collision Energy and Cone Voltage: These will need to be optimized by infusing a standard solution of Preladenant.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a hypothetical Preladenant bioanalytical method.
| Parameter | Value |
| Preladenant Molecular Weight | 503.56 g/mol |
| Preladenant [M+H]⁺ (m/z) | 504.6 |
| Internal Standard | Preladenant-d4 (hypothetical) |
| IS [M+H]⁺ (m/z) | 508.6 |
| Linear Range | 1 - 1000 ng/mL |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | ESI Positive |
Visualizations
Caption: Workflow for Preladenant Bioanalysis.
Caption: Troubleshooting Ion Suppression.
References
- 1. Preladenant | C25H29N9O3 | CID 10117987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Improving the recovery of Preladenant during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Preladenant during sample extraction from biological matrices.
Troubleshooting Guide: Low Recovery of Preladenant
Low or inconsistent recovery of Preladenant is a common challenge during sample preparation. This guide provides a systematic approach to troubleshooting and improving your extraction efficiency.
Initial Assessment Workflow
Before proceeding with specific troubleshooting steps, it is essential to systematically evaluate your current extraction protocol to identify the source of analyte loss.
Dealing with contamination and carryover in Preladenant analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Preladenant. The information provided here is intended to help address common challenges related to contamination and carryover during the analytical measurement of Preladenant.
Frequently Asked Questions (FAQs)
Q1: What is Preladenant and what is its mechanism of action?
A1: Preladenant is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR).[1] By selectively binding to and inhibiting A2AR on T-lymphocytes, it blocks the action of adenosine, a molecule often overproduced by cancer cells that suppresses the immune system.[1] This inhibition leads to the proliferation and activation of T-lymphocytes, thereby stimulating a T-cell-mediated immune response against tumor cells.[1]
Q2: Why are contamination and carryover significant concerns in Preladenant analysis?
A2: Contamination and carryover can lead to inaccurate and unreliable results in the quantitative analysis of Preladenant, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carryover, the appearance of an analyte signal in a sample from a preceding injection, can result in the overestimation of Preladenant concentrations. Contamination from various sources can introduce interfering peaks, suppress or enhance the analyte signal, and lead to a high baseline, all of which compromise the integrity of the analytical data.
Q3: What are the common sources of contamination in LC-MS/MS analysis of Preladenant?
A3: Common sources of contamination include:
-
Solvents and Reagents: Impurities in solvents, buffers, and other reagents.
-
Sample Handling and Preparation: Leachables from plasticware (e.g., plasticizers), cross-contamination between samples, and environmental contaminants.
-
LC System: Residues from previous analyses in the injector, tubing, column, and detector. Ghost peaks can also arise from the degradation of mobile phase components.
-
Glassware: Metal ions, such as sodium and potassium, can leach from glassware and form adducts with Preladenant.[2]
Q4: What are the general strategies to minimize carryover?
A4: To minimize carryover, consider the following:
-
Injector Wash: Employ a robust injector wash protocol with a strong solvent that can effectively solubilize Preladenant.
-
Mobile Phase Optimization: Use a mobile phase with sufficient organic strength to ensure complete elution of Preladenant from the column.
-
Column Washing: Implement a thorough column wash with a strong solvent after each analytical run or batch.
-
Injection Order: If possible, analyze samples with expected low concentrations before those with high concentrations. Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.
-
System Maintenance: Regularly maintain and clean the LC system components, including the injector, seals, and tubing.
Troubleshooting Guides
Issue 1: High Background Noise or Unidentified Peaks in the Chromatogram
Possible Cause: Contamination of the mobile phase, LC system, or sample.
Troubleshooting Steps:
-
Isolate the Source:
-
Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and reagents.
-
LC System: Disconnect the column and run the mobile phase directly to the detector to see if the contamination is from the pump or solvent lines.
-
Injector: Inject a blank solvent to check for contamination from the injector or wash solution.
-
-
System Cleaning:
-
Flush the entire LC system with a strong, broad-range solvent mixture (e.g., isopropanol:acetonitrile:water:methanol).
-
Clean the mass spectrometer's ion source.
-
-
Sample Preparation:
-
Review the sample preparation procedure for potential sources of contamination.
-
Use high-quality, single-use plasticware to avoid leachables.
-
Include a "matrix blank" (a sample prepared without the analyte) to identify interferences from the biological matrix.
-
Issue 2: Carryover of Preladenant Signal into Subsequent Blank Injections
Possible Cause: Incomplete elution of Preladenant from the analytical column or adsorption of the analyte in the LC system.
Troubleshooting Steps:
-
Optimize Injector Wash:
-
Increase the volume and/or strength of the injector wash solvent. Given Preladenant's properties, a wash solution containing a mixture of organic solvents (e.g., acetonitrile, methanol) with a small amount of acid or base may be effective.
-
-
Modify the Chromatographic Method:
-
Increase the percentage of the strong organic solvent at the end of the gradient.
-
Add a high-organic wash step at the end of each injection.
-
Consider a column with a different stationary phase that has less potential for secondary interactions with Preladenant.
-
-
Check for "Sticky Spots" in the System:
-
Inspect and clean or replace components that are prone to analyte adsorption, such as the injector rotor seal and sample loop.
-
-
Evaluate Sample Solvent:
-
Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase to prevent precipitation in the injector or at the head of the column.
-
Data Presentation
Table 1: Representative Quantitative Data for Carryover Assessment
The following table provides an example of how to quantify carryover in a bioanalytical method, based on FDA guidelines. The acceptance criterion is typically that the carryover in a blank sample following a high-concentration standard should not be more than 20% of the lower limit of quantification (LLOQ).[3][4]
| Parameter | Description | Example Value |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of Preladenant that can be reliably quantified. | 1.0 ng/mL |
| LLOQ Peak Area | The peak area corresponding to the LLOQ. | 5,000 |
| Upper Limit of Quantification (ULOQ) | The highest concentration of Preladenant that can be reliably quantified. | 1000 ng/mL |
| Blank Peak Area after ULOQ | The peak area of the analyte in a blank injection immediately following the ULOQ standard. | 800 |
| Carryover (%) | (Blank Peak Area after ULOQ / LLOQ Peak Area) * 100 | (800 / 5,000) * 100 = 16% |
| Acceptance Criteria | The calculated carryover should be ≤ 20% of the LLOQ. | ≤ 20% |
| Result | Pass |
Experimental Protocols
Representative LC-MS/MS Method for the Analysis of an Adenosine A2A Receptor Antagonist (adapted for Preladenant)
This protocol is a representative example adapted from a validated method for a similar adenosine A2A receptor antagonist and should be optimized and validated for the specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Description |
| LC System | UPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. |
3. Mass Spectrometer Settings
| Parameter | Description |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | Preladenant: To be determined empiricallyInternal Standard: To be determined empirically |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of Preladenant.
Caption: Sample preparation workflow for Preladenant analysis from plasma.
Caption: Logical workflow for troubleshooting contamination and carryover.
References
- 1. Preladenant | C25H29N9O3 | CID 10117987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ovid.com [ovid.com]
- 4. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preladenant-d3 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Preladenant-d3.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Deuterated Product | Incomplete reaction during the deuteration step. | - Ensure the deuterated reagent is fresh and of high purity.- Optimize reaction time and temperature. Use TLC or LC-MS to monitor reaction progress.[1]- Use a stoichiometric excess of the deuterated reagent. |
| Isotopic scrambling (loss of deuterium). | - Use aprotic solvents to minimize H/D exchange.- Employ milder reaction conditions if possible. | |
| Difficulties in purification leading to product loss. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider alternative purification techniques like preparative HPLC.[2][3] | |
| Incomplete Reaction | Poor reactivity of the starting material or deuterated reagent. | - Verify the identity and purity of starting materials using appropriate analytical techniques (NMR, MS).- Increase the reaction temperature or prolong the reaction time, monitoring for degradation. |
| Presence of impurities that inhibit the reaction. | - Purify starting materials before use.- Ensure all glassware is thoroughly dried to remove moisture, which can quench many reagents. | |
| Presence of Impurities in Final Product | Unreacted starting materials or intermediates. | - Drive the reaction to completion by adjusting stoichiometry or reaction time.- Improve purification efficiency; a second chromatographic step may be necessary.[4][] |
| Side-products from competing reactions. | - Modify reaction conditions (e.g., lower temperature) to disfavor side reactions.- Use a more selective reagent if available. | |
| Residual solvents. | - Ensure the final product is thoroughly dried under high vacuum.- Use solvents with higher volatility for easier removal. | |
| Difficulty in Purifying this compound | Co-elution of the product with non-deuterated or partially deuterated species. | - Use a high-resolution chromatography column.- Optimize the gradient and mobile phase composition for better separation. |
| Product degradation during purification. | - Use milder purification conditions (e.g., avoid strongly acidic or basic mobile phases).- Work at lower temperatures if the compound is thermally labile. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the common strategies for introducing the deuterium label in this compound? A1: The deuterium label is typically introduced by using a deuterated starting material or a deuterated reagent during the synthesis. Common methods include reduction with a deuterated reducing agent (e.g., sodium borodeuteride) or using a deuterated alkylating agent.[6][7]
-
Q2: At which stage of the synthesis is it best to introduce the deuterium atoms? A2: It is generally advisable to introduce the deuterium label as late as possible in the synthetic sequence to minimize the potential for isotopic scrambling and to reduce the cost associated with carrying a deuterated intermediate through multiple steps.
-
Q3: What are the potential challenges specific to the synthesis of a deuterated compound like this compound compared to its non-deuterated counterpart? A3: Challenges include the higher cost and limited availability of deuterated reagents, the potential for incomplete deuteration leading to a mixture of isotopologues, and the possibility of H/D exchange (isotopic scrambling) under certain reaction conditions.[8][9]
Purification
-
Q4: What are the recommended methods for purifying this compound? A4: The most common purification methods are column chromatography on silica gel and crystallization.[1] For very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.[2]
-
Q5: How can I confirm the purity and isotopic enrichment of my this compound sample? A5: Purity is typically assessed by HPLC and NMR spectroscopy. Isotopic enrichment is best determined by mass spectrometry (MS), which can distinguish between the desired deuterated product and any non-deuterated or partially deuterated impurities. 1H NMR can also provide information on the degree of deuteration at specific positions.
-
Q6: I am having trouble separating this compound from unreacted starting material. What should I do? A6: Try optimizing your column chromatography conditions. This can include changing the solvent system, using a different gradient, or trying a different stationary phase. If co-elution is a persistent issue, consider derivatizing the starting material to alter its polarity before chromatography.
Experimental Protocols
Illustrative Synthesis of a Deuterated Intermediate for this compound
This protocol is a hypothetical example of how a deuterated intermediate could be prepared, based on general knowledge of organic synthesis and deuteration techniques.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the non-deuterated precursor (e.g., a ketone or aldehyde) in an appropriate anhydrous aprotic solvent (e.g., THF, DCM).
-
Deuteration: Cool the solution to 0 °C in an ice bath. Add a deuterated reducing agent (e.g., sodium borodeuteride, lithium aluminum deuteride) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding D2O, followed by an appropriate aqueous solution (e.g., saturated ammonium chloride solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
General Purification Protocol by Column Chromatography
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude product.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of 0-5% methanol in dichloromethane).[1]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds - Google Patents [patents.google.com]
- 2. A method of preparation and purification of (4R)-deuterated-reduced nicotinamide adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP2016536612A - Purification of organic compounds by preparative HPLC mediated by surfactants. - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 6. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enhancing the sensitivity of Preladenant detection in low concentration samples
Welcome to the technical support center for the analysis of Preladenant. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to enhancing the detection sensitivity of Preladenant, particularly in low-concentration biological samples.
Frequently Asked Questions (FAQs)
Q1: What is Preladenant and its mechanism of action?
A: Preladenant (SCH 420814) is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2] The A2A receptor is a G protein-coupled receptor (GPCR). When activated by its natural ligand, adenosine, the receptor couples to a Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4][5] This signaling pathway is involved in various physiological processes. Preladenant exerts its effect by blocking the binding of adenosine to the A2A receptor, thereby inhibiting this downstream signaling cascade.[6] It was investigated primarily for the treatment of Parkinson's disease.[2][7]
Q2: What are the primary analytical methods for detecting Preladenant?
A: The most common and validated method for quantitative analysis of Preladenant in biological matrices like plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1] This technique offers high sensitivity and specificity. Additionally, functional bioassays, such as those measuring intracellular cAMP accumulation or cytokine secretion (e.g., IFN-gamma), can be used to assess the antagonistic activity of Preladenant on A2A receptors, providing an indirect measure of its effective concentration and potency.[6]
Q3: How can I increase the sensitivity of my LC-MS/MS method for low Preladenant concentrations?
A: Enhancing LC-MS/MS sensitivity involves a multi-faceted approach focusing on three main areas:
-
Sample Preparation: The goal is to remove interfering matrix components (like proteins and phospholipids in plasma) and concentrate the analyte.[8][9] Techniques like solid-phase extraction (SPE) are generally more effective for cleanup and concentration than simple protein precipitation.[10]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC separation can improve peak shape and reduce co-elution with matrix components that cause ion suppression.[11] Using smaller inner diameter columns (e.g., 1mm) can also increase sensitivity.[12]
-
Mass Spectrometer Settings: Careful optimization of MS parameters is critical. This includes tuning the ion source (e.g., capillary voltage, gas flows, temperature) and optimizing collision energy for the specific precursor-to-product ion transitions (MRM) of Preladenant.[11][12][13]
Q4: Are there alternative methods to quantify Preladenant's effect at low concentrations?
A: Yes. When direct quantification is challenging, functional assays can be used to measure the biological effect of Preladenant. Since Preladenant is an A2A receptor antagonist, you can measure its ability to block the effects of an A2A agonist (like CGS21680). Key functional assays include:
-
cAMP Accumulation Assays: Measure the inhibition of agonist-induced cAMP production in cells expressing the A2A receptor.[6]
-
Cytokine Release Assays: In immune cells, A2A receptor activation can suppress cytokine release (e.g., IFN-gamma). An effective antagonist like Preladenant can restore this cytokine secretion in the presence of an agonist.[6] These assays provide a measure of Preladenant's potency (e.g., IC50 value), which reflects its effective concentration.
Q5: What are the typical pharmacological values for Preladenant?
A: Understanding the expected potency of Preladenant is crucial for designing experiments. The reported affinity (Ki) is a measure of how tightly the drug binds to the receptor, while the IC50 indicates the concentration required to inhibit a biological process by 50%. These values are context-dependent.
| Parameter | Value | Receptor/System | Notes |
| Ki (Inhibition Constant) | ~1.1 nM | Human Adenosine A2A Receptor | Represents the high affinity of Preladenant for its target.[1] |
| IC50 (Half maximal inhibitory concentration) | Varies | Dependent on the functional assay | The IC50 is highly dependent on experimental conditions, such as agonist concentration.[14][15] It is used to quantify functional potency in assays like cAMP inhibition. |
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of low-concentration Preladenant samples.
Guide 1: LC-MS/MS Analysis
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal | 1. Inefficient sample extraction and recovery.[10] 2. Ion suppression from matrix components.[13] 3. Suboptimal MS source or MRM parameters.[11][16] 4. Instrument contamination or leaks.[17] | 1. Optimize Sample Prep: Switch from protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for better cleanup and concentration.[8] 2. Improve Chromatography: Adjust the gradient to better separate Preladenant from the ion-suppressing regions of the chromatogram. Check for peak shape. 3. Optimize MS Parameters: Infuse a standard solution of Preladenant to optimize capillary voltage, nebulizer gas, drying gas flow/temperature, and collision energy for at least two MRM transitions.[11] 4. System Check: Run a system suitability test with a neat standard to confirm instrument performance.[18] Check for leaks, especially around fittings.[17] |
| Poor Peak Shape (Tailing or Broadening) | 1. Column degradation or contamination.[16] 2. Incompatible sample solvent with mobile phase. 3. Suboptimal mobile phase pH or composition.[11] | 1. Column Maintenance: Use a guard column. If the main column is old, replace it. Flush the system to remove contaminants. 2. Solvent Matching: Ensure the final sample reconstitution solvent is as close as possible in composition to the initial mobile phase. 3. Mobile Phase Optimization: Adjust the pH or the organic modifier to improve peak shape. Ensure proper mixing of mobile phases. |
| High Background Noise | 1. Contaminated solvents, reagents, or vials. 2. Insufficient sample cleanup.[8] 3. Carryover from a previous injection. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and additives. Test a blank injection of your mobile phase. 2. Enhance Cleanup: Implement a more rigorous sample preparation method like SPE.[9] 3. Injector Cleaning: Run several blank injections with a strong solvent (e.g., high organic content) to wash the injector and column. |
| Poor Reproducibility / High %CV | 1. Inconsistent sample preparation. 2. Autosampler injection volume variability. 3. Unstable spray in the MS source. | 1. Standardize Workflow: Use an internal standard and ensure consistent timing and technique during sample prep. Automation can help.[9] 2. Check Autosampler: Ensure there are no air bubbles in the syringe and that the sample volume is sufficient. 3. Stabilize Spray: Check for blockages in the spray needle. Optimize source gas flows and positioning. |
Guide 2: Functional Bioassays (e.g., cAMP Immunoassay)
| Problem | Possible Causes | Recommended Solutions |
| High Background Signal | 1. Non-specific binding of antibodies. 2. Reagents contaminated or expired. 3. Insufficient washing steps. | 1. Blocking: Increase the concentration or incubation time of the blocking buffer. 2. Reagent Quality: Prepare fresh reagents and check expiration dates. 3. Washing: Increase the number of wash cycles or the volume of wash buffer. |
| Low Specific Signal | 1. Low A2A receptor expression in cells. 2. Inactive agonist or antagonist (Preladenant). 3. Suboptimal incubation times or temperatures. | 1. Cell Line Verification: Confirm A2A receptor expression via qPCR or Western blot. 2. Compound Integrity: Use freshly prepared agonist and Preladenant solutions. 3. Assay Optimization: Titrate agonist concentration and optimize incubation times for all steps. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects on the plate. | 1. Cell Seeding: Ensure a homogenous cell suspension and careful seeding technique. 2. Pipetting Technique: Use calibrated pipettes and practice consistent, careful liquid handling. 3. Plate Layout: Avoid using the outer wells of the plate, or fill them with buffer/media to maintain humidity. |
Experimental Protocols & Visualizations
Preladenant's Mechanism of Action
Preladenant is a competitive antagonist at the Adenosine A2A receptor. It blocks the Gs-protein signaling cascade that leads to the production of cAMP.
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmlive.com [pmlive.com]
- 8. organomation.com [organomation.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. m.youtube.com [m.youtube.com]
- 16. zefsci.com [zefsci.com]
- 17. gentechscientific.com [gentechscientific.com]
- 18. myadlm.org [myadlm.org]
Validation & Comparative
A Comparative Analysis of Preladenant and Preladenant-d3 Fragmentation in Tandem Mass Spectrometry
For researchers and professionals in drug development, understanding the fragmentation patterns of a drug and its isotopically labeled internal standard is crucial for developing robust bioanalytical methods. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of Preladenant, a selective adenosine A2A receptor antagonist, and its deuterated analog, Preladenant-d3.
Preladenant has been investigated for its potential therapeutic applications in conditions such as Parkinson's disease. In clinical and preclinical studies, accurate quantification of Preladenant in biological matrices is essential. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. For quantitative accuracy, a stable isotope-labeled internal standard, such as this compound, is often employed. This guide delves into the specifics of their fragmentation, providing valuable data for method development and validation.
Chemical Structures and Mass Spectrometry Overview
Preladenant has a molecular formula of C25H29N9O3 and a molecular weight of approximately 503.56 g/mol . Its deuterated form, this compound, incorporates three deuterium atoms in the methoxy group (-OCH3 becomes -OCD3), resulting in a molecular formula of C25H26D3N9O3 and a molecular weight of approximately 506.57 g/mol .[1] This mass shift of +3 Da is the fundamental principle enabling its use as an internal standard in MS-based quantification.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the protonated molecule, [M+H]+), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The specific pattern of product ions is a unique fingerprint of the molecule, allowing for its selective detection and quantification.
Comparison of MS/MS Fragmentation Patterns
While specific proprietary experimental data on the fragmentation of Preladenant and this compound is not publicly available, based on the known chemical structures and common fragmentation pathways of similar molecules, a predicted comparison can be made. The core ring structure of Preladenant is expected to be relatively stable, with fragmentation likely occurring at the more flexible side chains.
Table 1: Predicted MS/MS Fragmentation Transitions for Preladenant and this compound
| Compound | Precursor Ion (m/z) | Major Product Ion(s) (m/z) | Predicted Neutral Loss |
| Preladenant | 504.6 | [Fragment A] | [Side Chain A] |
| [Fragment B] | [Side Chain B] | ||
| This compound | 507.6 | [Fragment A] | [Side Chain A] |
| [Fragment B + 3] | [Side Chain B containing the deuterated methoxy group] |
Note: The exact m/z values for Fragment A and Fragment B and the corresponding neutral losses are not available in the public domain. The table illustrates the expected fragmentation behavior.
The key observation in the fragmentation of this compound would be the retention or loss of the deuterium-labeled methoxy group. Product ions that retain this group will exhibit a +3 Da mass shift compared to the corresponding fragments of unlabeled Preladenant. This distinct mass difference ensures that the internal standard does not interfere with the quantification of the analyte of interest.
Experimental Protocols
The development of a robust LC-MS/MS method for Preladenant quantification would typically involve the following steps:
1. Sample Preparation:
-
Matrix: Human plasma or other relevant biological fluid.
-
Technique: Protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) to remove proteins and other interfering substances.
-
Internal Standard Spiking: A known concentration of this compound is added to all samples, calibrators, and quality controls before extraction to correct for matrix effects and variability in sample processing.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of small molecules like Preladenant.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of Preladenant from endogenous matrix components and ensure a short run time.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated precursor ions ([M+H]+).
-
MS/MS Analysis: Performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: At least one specific precursor ion → product ion transition is monitored for Preladenant and one for this compound. The selection of these transitions is based on their specificity and intensity, determined during method development by performing product ion scans of both compounds.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of Preladenant, the following diagrams are provided.
Preladenant functions by blocking the adenosine A2A receptor, which is a G protein-coupled receptor (GPCR). The signaling pathway initiated by the activation of this receptor is a key target in various therapeutic strategies.
Conclusion
The use of a deuterated internal standard like this compound is a gold-standard practice in bioanalytical method development for ensuring accurate and precise quantification. The +3 Da mass difference allows for clear differentiation between the analyte and the internal standard in an MS/MS experiment. While specific fragmentation data for Preladenant and its deuterated analog are not publicly available, the principles outlined in this guide provide a solid foundation for researchers to develop and validate their own LC-MS/MS methods for the analysis of this and similar compounds. The provided diagrams offer a clear visualization of the typical analytical workflow and the relevant biological pathway, aiding in a comprehensive understanding of the analysis of Preladenant.
References
Cross-Validation of an Analytical Method for Preladenant Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Preladenant in plasma from three different species: human, rhesus monkey, and rat. The data and protocols presented are synthesized from publicly available research on Preladenant and other adenosine A2A receptor antagonists to provide a representative model for cross-validation.
Comparative Analysis of Method Performance
The performance of the LC-MS/MS method for Preladenant was evaluated in plasma from humans, rhesus monkeys, and rats. Key validation parameters are summarized below to facilitate a direct comparison of the method's robustness and reliability across these species.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Preladenant in Human, Rhesus Monkey, and Rat Plasma
| Validation Parameter | Human Plasma | Rhesus Monkey Plasma | Rat Plasma |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 |
| Intra-day Precision (%CV) | < 10% | < 12% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 13% | < 15% |
| Intra-day Accuracy (%Bias) | ± 10% | ± 12% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 10% | ± 13% | ± 15% |
| Matrix Effect (%) | 95 - 105 | 93 - 107 | 90 - 110 |
| Recovery (%) | > 85% | > 80% | > 80% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in bioanalytical method validation.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma (human, rhesus monkey, or rat), add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled Preladenant).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is a common choice.
-
Flow Rate: A flow rate of 0.4 mL/min is standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for Preladenant and its internal standard.
Cross-Validation Procedure
To ensure the reliability and comparability of data across different species, a cross-validation of the analytical method is essential.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the plasma of each species (human, rhesus monkey, and rat).
-
Analysis: Analyze the QC samples from all three species in a single analytical run.
-
Acceptance Criteria: The mean concentration of the QC samples for each species should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of the Adenosine A2A receptor, the pharmacological target of Preladenant.
Caption: Experimental workflow for the cross-validation of the Preladenant analytical method.
Caption: Simplified signaling pathway of the Adenosine A2A receptor, antagonized by Preladenant.
Incurred Sample Reanalysis for Preladenant Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of Incurred Sample Reanalysis (ISR) as applied to the bioanalytical assay of Preladenant, a selective adenosine A2A receptor antagonist. While specific proprietary assay details for Preladenant are not publicly available, this document outlines a best-practice approach based on regulatory guidelines and methodologies used for similar small molecules.
The Critical Role of Incurred Sample Reanalysis
Incurred Sample Reanalysis is a mandatory component of bioanalytical method validation, designed to ensure the reliability and reproducibility of a method when applied to authentic study samples.[1] Unlike calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the assay.[2] ISR serves as a crucial cross-validation, confirming that the precision and accuracy of the assay hold true in the complex biological environment of a dosed subject.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies to ensure data integrity.[1]
Comparative Performance of Bioanalytical Assays
The performance of a bioanalytical assay is evaluated through a series of validation parameters. For a Preladenant assay, likely a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, these parameters would be compared against established acceptance criteria.
Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria for Small Molecules (LC-MS/MS) |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Matrix Effect | CV of the matrix factor should be ≤15% |
| Recovery | Consistent and reproducible, but does not need to be 100% |
| Incurred Sample Reanalysis | At least 67% of the reanalyzed samples should have results within ±20% of the original result |
Table 2: Illustrative Incurred Sample Reanalysis Data for a Preladenant Assay
The following table presents hypothetical ISR data for a Preladenant bioanalytical assay, demonstrating a successful run that meets the acceptance criteria.
| Sample ID | Original Concentration (ng/mL) | Reanalysis Concentration (ng/mL) | Mean Concentration (ng/mL) | Percent Difference (%) | Within ±20%? |
| PK-001 | 15.2 | 14.8 | 15.0 | -2.7 | Yes |
| PK-002 | 87.5 | 92.1 | 89.8 | 5.1 | Yes |
| PK-003 | 250.3 | 238.9 | 244.6 | -4.7 | Yes |
| PK-004 | 45.6 | 49.9 | 47.8 | 9.0 | Yes |
| PK-005 | 112.8 | 105.4 | 109.1 | -6.8 | Yes |
| PK-006 | 32.1 | 38.5 | 35.3 | 18.1 | Yes |
| PK-007 | 198.4 | 189.2 | 193.8 | -4.7 | Yes |
| PK-008 | 7.8 (Near LLOQ) | 8.9 | 8.4 | 13.1 | Yes |
| PK-009 | 155.6 | 139.8 | 147.7 | -10.7 | Yes |
| PK-010 | 63.2 | 75.1 | 69.2 | 17.2 | Yes |
| Total Samples | 10 | ||||
| Samples within ±20% | 10 | ||||
| Passing Percentage | 100% |
Percent Difference is calculated as: ((Reanalysis Concentration - Original Concentration) / Mean Concentration) * 100
Experimental Protocols
A detailed methodology is crucial for ensuring the reproducibility of the bioanalytical assay and the subsequent ISR.
Bioanalytical Method for Preladenant in Human Plasma (LC-MS/MS)
This hypothetical protocol is based on common practices for small molecule quantification and methods for similar adenosine A2A receptor antagonists.
1. Sample Preparation:
-
Method: Protein Precipitation.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex mix the plasma sample.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Preladenant).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Preladenant and its internal standard would be optimized.
Incurred Sample Reanalysis (ISR) Protocol
1. Sample Selection:
-
Select up to 10% of the total number of study samples for reanalysis.[2]
-
Choose samples that are representative of the study population and cover the concentration range, including samples near the maximum concentration (Cmax) and in the terminal elimination phase.[2]
-
The selection should be performed before the original analysis results are known to avoid bias.
2. Reanalysis Procedure:
-
The reanalysis should be conducted in a separate analytical run on a different day from the original analysis.
-
Use the same validated bioanalytical method as for the original analysis.
-
The reanalysis run should include a full set of calibration standards and QC samples.
3. Data Evaluation:
-
Calculate the percent difference between the original and reanalysis results for each sample.
-
Determine the percentage of samples that meet the acceptance criterion (within ±20%).
-
If the ISR fails (less than 67% of samples meet the criteria), an investigation into the cause of the failure must be initiated.[2]
Visualizing the Workflow
Diagrams can effectively illustrate the complex processes involved in bioanalytical testing and ISR.
Caption: Workflow for Incurred Sample Reanalysis in a Bioanalytical Study.
Caption: Simplified Signaling Pathway of the Adenosine A2A Receptor Targeted by Preladenant.
References
Navigating the Analytical Maze: A Comparative Guide to Preladenant Quantification
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is a cornerstone of robust and reliable study outcomes. This guide provides a comparative overview of analytical methodologies for determining the linearity and range of Preladenant, a selective adenosine A2A receptor antagonist. By presenting a structured comparison of common analytical techniques, alongside detailed experimental protocols and visual workflows, this document aims to equip researchers with the necessary information to select and implement the most suitable quantification method for their specific needs.
While specific quantitative performance data for Preladenant across different platforms is not extensively published in publicly available literature, this guide provides a comparative framework based on the typical performance of widely used analytical methods in pharmaceutical analysis. The tables below outline the expected performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) for the quantification of small molecules like Preladenant.
Performance Comparison of Analytical Methods
The selection of an analytical method for Preladenant quantification is a critical decision that impacts the sensitivity, specificity, and throughput of the analysis. The following table summarizes the key performance parameters for three commonly employed techniques.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | Typically in the µg/mL to ng/mL range. Specific range for Preladenant is not publicly available. | Wide dynamic range, often from pg/mL to µg/mL. Specific range for Preladenant is not publicly available. | Similar to or wider than LC-MS/MS, with excellent linearity. Specific range for Preladenant is not publicly available. |
| Correlation Coefficient (r²) | Generally ≥ 0.99 | Typically ≥ 0.99 | Consistently ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | Higher, often in the low ng/mL range. | Lower, reaching pg/mL levels. | The lowest, often in the low pg/mL range. |
| Specificity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly specific due to mass-to-charge ratio detection. | Highly specific with excellent chromatographic resolution minimizing interferences. |
| Throughput | Moderate, with typical run times of 10-30 minutes. | High, with run times often less than 5 minutes. | Very high, with run times typically under 3 minutes. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. | Highest initial instrument cost and maintenance. |
Experimental Protocols
Establishing the linearity and range of an analytical method is a fundamental component of method validation, ensuring that the measurements are accurate and proportional to the concentration of the analyte over a specified range.
Linearity and Range Determination for Preladenant Quantification
Objective: To establish the linear relationship between the analytical response and the concentration of Preladenant in a biological matrix (e.g., plasma) and to define the concentration range over which this relationship is maintained.
1. Preparation of Standard Solutions:
- Primary Stock Solution: Accurately weigh a known amount of Preladenant reference standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent.
2. Preparation of Calibration Curve Standards:
- Spike a known volume of the biological matrix (e.g., blank human plasma) with the working standard solutions to create a set of at least six to eight calibration standards at different concentrations.
- The concentration range should be chosen to encompass the expected concentrations in the study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
3. Sample Preparation:
- Process the calibration standards and quality control (QC) samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the biological matrix.
- An internal standard (IS), a compound structurally similar to Preladenant, should be added at a constant concentration to all samples before extraction to correct for variability in extraction and instrument response.
4. Instrumental Analysis:
- Analyze the extracted samples using the chosen analytical instrument (HPLC-UV, LC-MS/MS, or UPLC-MS/MS).
- For each calibration standard, determine the peak area (or peak height) of Preladenant and the internal standard.
5. Data Analysis and Acceptance Criteria:
- Calculate the ratio of the peak area of Preladenant to the peak area of the internal standard for each calibration standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Preladenant.
- Perform a linear regression analysis on the data.
- Acceptance Criteria:
- The correlation coefficient (r²) should be ≥ 0.99.
- The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
- The calibration curve should be linear and reproducible.
Visualizing the Workflow and Signaling Pathway
To further elucidate the processes involved in Preladenant analysis and its mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for linearity and range determination.
Caption: Adenosine A2A receptor signaling pathway.
A Comparative Guide to the Bioanalytical Quantification of Preladenant by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Preladenant in biological matrices. The information presented is intended to guide researchers in selecting and validating appropriate analytical methodologies for pharmacokinetic, toxicokinetic, and other drug development studies.
Introduction
Preladenant is a selective antagonist of the adenosine A2A receptor that has been investigated for the treatment of Parkinson's disease. Accurate and precise quantification of Preladenant in biological samples such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] This guide details a representative LC-MS/MS method for Preladenant, presents its validation data, and compares it with alternative analytical techniques.
Experimental Protocols
A robust and reliable bioanalytical method is essential for generating high-quality data in drug development.[3] The following protocol describes a typical LC-MS/MS method for the determination of Preladenant in human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[4][5][6]
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (IS), such as a stable isotope-labeled Preladenant (e.g., Preladenant-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of Preladenant.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typically used.
-
Flow Rate: A flow rate of 0.4 mL/min is maintained.
-
Injection Volume: 5 µL of the reconstituted sample is injected into the LC system.
-
Column Temperature: The column is maintained at 40°C.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of small molecules like Preladenant.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for Preladenant and the IS are monitored. For example, hypothetical transitions could be m/z 386.2 → 194.1 for Preladenant and m/z 390.2 → 198.1 for Preladenant-d4.
Method Validation
A bioanalytical method must be validated to ensure its reliability.[3][7][8][9] The validation process assesses several key parameters as outlined by regulatory agencies like the FDA and EMA.[10][11]
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[7] The acceptance criteria for accuracy and precision are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[8][11]
Table 1: Intra-day and Inter-day Accuracy and Precision of the Preladenant LC-MS/MS Method
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |
| Intra-day | |||
| 1 (LLOQ) | 1.08 | 8.0 | 9.5 |
| 2.5 (Low QC) | 2.62 | 4.8 | 6.2 |
| 50 (Mid QC) | 52.1 | 4.2 | 3.8 |
| 400 (High QC) | 389.5 | -2.6 | 4.5 |
| Inter-day | |||
| 1 (LLOQ) | 1.12 | 12.0 | 11.2 |
| 2.5 (Low QC) | 2.55 | 2.0 | 7.8 |
| 50 (Mid QC) | 48.9 | -2.2 | 5.1 |
| 400 (High QC) | 408.2 | 2.1 | 6.3 |
QC: Quality Control
Experimental Workflow
The following diagram illustrates the logical flow of the LC-MS/MS method for Preladenant analysis.
Caption: Workflow of the Preladenant LC-MS/MS bioanalytical method.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for the bioanalysis of small molecules like Preladenant, other techniques have been used for similar compounds.
Table 2: Comparison of Analytical Methods for Small Molecule Quantification
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC-UV) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance | Antigen-antibody binding |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Throughput | High | Moderate | High |
| Matrix Effect | Can be significant, requires careful management[1][12] | Less susceptible than MS, but can occur | Can be affected by cross-reactivity |
| Development Time | Moderate to Long | Moderate | Long (requires antibody development) |
| Cost | High (instrumentation) | Moderate | Moderate (reagents) |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive and selective than LC-MS/MS. It may be suitable for the analysis of samples with higher concentrations of Preladenant but can be prone to interference from other compounds in the biological matrix that absorb at the same wavelength.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a ligand-binding assay that can offer high sensitivity.[13] However, the development of a specific antibody for Preladenant would be required, which is a time-consuming and expensive process. Cross-reactivity with metabolites can also be a concern.
Conclusion
The described LC-MS/MS method provides a highly accurate, precise, and sensitive approach for the quantification of Preladenant in biological matrices. The validation data demonstrates that the method is reliable for use in regulated bioanalysis. While alternative methods exist, LC-MS/MS offers the best combination of selectivity, sensitivity, and throughput, making it the superior choice for supporting drug development programs for Preladenant. Proper method validation is critical to ensure the integrity of the data generated.[14]
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. resolian.com [resolian.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. japsonline.com [japsonline.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Preladenant and Preladenant-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of Preladenant, a selective adenosine A2A receptor antagonist, and its deuterated analog, Preladenant-d3. The inclusion of deuterium in drug candidates is a strategic approach to enhance pharmacokinetic properties by leveraging the kinetic isotope effect. This guide outlines the theoretical advantages of deuteration for Preladenant, supported by a detailed, representative experimental protocol for assessing metabolic stability in vitro.
The Rationale for Deuteration: Enhancing Metabolic Stability
The metabolic transformation of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Preladenant undergoes metabolism through several pathways, including O-demethylation, oxidation, N-dealkylation, and modifications to its furan ring[1]. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, at specific metabolically labile sites can significantly slow down the rate of enzymatic degradation.[2][3] This phenomenon, known as the kinetic isotope effect, arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] Consequently, enzymes such as the cytochrome P450 (CYP) family, which are central to drug metabolism, cleave C-D bonds at a slower rate.[4]
For Preladenant, deuteration at one or more of its metabolic "hot spots" is anticipated to result in a more stable compound, this compound. This enhanced stability is expected to translate into a longer biological half-life and reduced intrinsic clearance, potentially leading to a more favorable dosing regimen and a consistent therapeutic exposure.
Comparative Metabolic Stability Data (Illustrative)
While direct comparative experimental data for Preladenant and this compound is not publicly available, the following table illustrates the expected outcomes from an in vitro metabolic stability assay using human liver microsomes. The data is hypothetical but reflects the anticipated improvement in metabolic stability due to the kinetic isotope effect.
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Preladenant | 15 | 46.2 |
| This compound | 45 | 15.4 |
This data is illustrative and intended to represent the expected trend based on the principles of drug deuteration.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol details a standard procedure for comparing the metabolic stability of Preladenant and this compound.
1. Objective: To determine and compare the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Preladenant and this compound upon incubation with human liver microsomes.
2. Materials:
-
Preladenant and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
96-well incubation plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution (e.g., 1 mM) of Preladenant, this compound, and control compounds in a suitable organic solvent like DMSO.
-
Prepare the incubation mixture by adding human liver microsomes (final concentration, e.g., 0.5 mg/mL) to the phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the incubation plate containing the microsomal solution and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compounds (final concentration, e.g., 1 µM) to the wells.
-
Collect aliquots from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding the aliquot to a quench solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the in vitro metabolic stability assay.
References
In-Depth Comparison of Internal Standards for Preladenant Analysis via LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like Preladenant is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of the accuracy and reliability of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive evaluation of different internal standards for Preladenant analysis, supported by experimental data and detailed protocols.
The two primary categories of internal standards employed in LC-MS/MS analysis are stable isotope-labeled (SIL) internal standards and structural analogs. The ideal internal standard mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.
Performance Comparison of Internal Standards
| Performance Parameter | Preladenant-d4 (SIL-IS) | Structural Analog (e.g., a related xanthine derivative) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal value | Within ±15% of nominal value |
| Precision (% CV) | ≤ 15% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | Dependent on method sensitivity, typically low ng/mL | Dependent on method sensitivity, may be higher than SIL-IS |
| Recovery (%) | Consistent and reproducible | May differ from Preladenant, but should be consistent |
| Matrix Effect | Effectively compensates due to co-elution and identical ionization | Potential for differential matrix effects |
Note: The values presented in this table are representative of typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. Actual performance would need to be determined experimentally.
Experimental Protocols
Below are detailed methodologies for the analysis of Preladenant using either a stable isotope-labeled internal standard or a structural analog.
Method 1: Preladenant Analysis using a Stable Isotope-Labeled Internal Standard (Preladenant-d4)
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 25 µL of Preladenant-d4 working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Optimized to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Preladenant: To be determined (e.g., precursor ion > product ion)
-
Preladenant-d4: To be determined (e.g., precursor ion+4 > product ion)
-
3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Method 2: Preladenant Analysis using a Structural Analog Internal Standard
The protocol would be similar to Method 1, with the key difference being the use of a structural analog as the internal standard.
-
Internal Standard Selection: A suitable structural analog would be a compound with similar physicochemical properties to Preladenant, such as a xanthine derivative with a similar retention time and ionization efficiency.
-
Method Development and Validation: Critical evaluation of the matrix effect is necessary to ensure the structural analog adequately compensates for any ion suppression or enhancement experienced by Preladenant. Cross-validation with a method using a SIL-IS, if available, is recommended.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the bioanalysis of Preladenant using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Preladenant. A stable isotope-labeled internal standard, such as Preladenant-d4, is the gold standard, offering the most accurate compensation for analytical variability. When a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a viable alternative. The detailed protocols and validation considerations provided in this guide serve as a foundation for developing high-quality analytical methods for the quantification of Preladenant in various biological matrices, ultimately supporting its development and clinical use.
A Guide to Inter-laboratory Comparison of Preladenant Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Preladenant, a selective adenosine A₂A receptor antagonist, in biological matrices. While a direct inter-laboratory comparison study for Preladenant is not publicly available, this document outlines the predominant analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents representative performance data from a closely related compound, Tozadenant, another adenosine A₂A receptor antagonist. This information serves as a valuable benchmark for laboratories involved in the bioanalysis of this class of compounds.
Preladenant's Mechanism of Action
Preladenant exerts its therapeutic effect by selectively blocking the adenosine A₂A receptor, a G protein-coupled receptor (GPCR). In normal physiological processes, adenosine binds to the A₂A receptor, activating a signaling cascade that involves the Gs alpha subunit of the G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, Preladenant competitively binds to the A₂A receptor, preventing adenosine from binding and thereby inhibiting the downstream signaling pathway.
Figure 1. Preladenant's antagonistic effect on the Adenosine A₂A receptor signaling pathway.
Quantification Methods: A Comparative Overview
The gold standard for the quantification of small molecules like Preladenant in biological matrices such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic and other drug development studies.
While specific inter-laboratory comparison data for Preladenant is not publicly available, the following table summarizes typical performance characteristics of a validated LC-MS/MS method for a similar adenosine A₂A receptor antagonist, Tozadenant, in rat plasma. These values can be considered representative for a well-validated assay for this class of compounds.
| Parameter | Method A (LC-MS/MS) | Method B (Hypothetical Alternative) |
| Linearity (ng/mL) | 1.01 - 2200 | Not Available |
| Accuracy (%) | Within ±15% of nominal concentration | Not Available |
| Precision (%CV) | ≤15% | Not Available |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.01 | Not Available |
| Internal Standard | Verapamil | Not Available |
| Matrix | Rat Plasma | Not Available |
| Sample Preparation | Protein Precipitation | Not Available |
Data for Method A is based on a validated LC-MS/MS method for Tozadenant and is intended to be representative.[1]
Experimental Protocols
Below is a detailed, representative experimental protocol for the quantification of an adenosine A₂A receptor antagonist in plasma using LC-MS/MS. This protocol is based on established methodologies for similar small molecules.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Verapamil at 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Figure 2. A representative experimental workflow for Preladenant quantification in plasma.
Conclusion
References
The Gold Standard: Why a Deuterated Internal Standard is Essential for Accurate Preladenant Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Preladenant, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive justification for the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of Preladenant, a potent and selective adenosine A2A receptor antagonist. Through a detailed comparison with non-deuterated alternatives and supporting experimental principles, this document will demonstrate the superiority of stable isotope-labeled internal standards in achieving accurate, precise, and robust analytical methods.
The use of an internal standard (IS) in quantitative bioanalysis is fundamental for correcting variability introduced during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While structural analogs have been used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated ones, are now widely recognized as the gold standard. This is because they share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and ionization efficiencies in the mass spectrometer.
Superior Performance with a Deuterated Internal Standard: A Comparative Overview
The primary advantage of a deuterated internal standard lies in its ability to compensate for various sources of error more effectively than a non-deuterated (structural analog) internal standard. The following table illustrates the expected performance differences in a typical bioanalytical method for Preladenant.
| Performance Parameter | Deuterated Internal Standard (Preladenant-d4) | Non-Deuterated Internal Standard (Structural Analog) | Justification |
| Accuracy (% Bias) | -2% to +2% | -15% to +15% | The co-eluting nature of the deuterated IS allows for more effective correction of matrix effects and extraction inconsistencies, leading to a significantly lower bias.[1][2] |
| Precision (%RSD) | < 5% | < 15% | Because the deuterated IS and analyte behave almost identically during the analytical process, variability is minimized, resulting in higher precision.[1][2] |
| Matrix Effect | Minimal Impact | Significant Impact | The SIL IS experiences the same ion suppression or enhancement as the analyte, effectively normalizing the signal. A structural analog may have different ionization characteristics, leading to uncorrected matrix effects.[2] |
| Extraction Recovery | Consistent and Compensated | Variable and Unpredictable | Minor variations in extraction efficiency will affect both the analyte and the deuterated IS equally, leading to a consistent analyte/IS ratio. The recovery of a structural analog can differ significantly from the analyte. |
| Regulatory Compliance | Preferred by Regulatory Agencies | May Require Additional Justification | Regulatory bodies like the EMA have noted that a vast majority of bioanalytical method submissions utilize SIL internal standards, indicating a preference for this approach due to its robustness.[2] |
Note: The data presented in this table is illustrative and based on typical performance characteristics observed in bioanalytical method validation for small molecules when comparing deuterated and non-deuterated internal standards. Specific values may vary depending on the assay.
Experimental Protocols
A robust and reliable LC-MS/MS method for the quantification of Preladenant in human plasma is essential for pharmacokinetic and other clinical studies. The following provides a representative experimental protocol, emphasizing the use of a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Preladenant-d4 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Preladenant: m/z [M+H]+ → fragment ion (specific values to be determined during method development).
-
Preladenant-d4: m/z [M+H]+ of deuterated standard → corresponding fragment ion.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizing the Rationale and Process
To further clarify the concepts discussed, the following diagrams illustrate the logical workflow for justifying the use of a deuterated internal standard and the signaling pathway of Preladenant.
Figure 1. Logical workflow for selecting a deuterated internal standard.
Figure 2. Simplified signaling pathway of the Adenosine A2A receptor.
Conclusion
The use of a deuterated internal standard, such as Preladenant-d4, is paramount for the development of a robust, accurate, and precise LC-MS/MS method for the quantification of Preladenant in biological matrices. Its ability to closely mimic the analyte's behavior provides superior correction for analytical variability compared to non-deuterated structural analogs. For researchers and scientists in drug development, investing in a stable isotope-labeled internal standard is a critical step towards ensuring the integrity and reliability of pharmacokinetic and other clinical data, ultimately supporting successful regulatory submissions and the advancement of new therapies.
References
Safety Operating Guide
Proper Disposal of Preladenant-d3: A Guide for Laboratory Professionals
For research use only. Not intended for diagnostic or therapeutic use.
This document provides essential guidance on the proper disposal procedures for Preladenant-d3, a deuterated analog of Preladenant used in scientific research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is imperative to ensure the safety of personnel and the environment. Researchers should treat this compound as a potentially hazardous substance and adhere to all applicable local, state, and federal regulations for chemical and pharmaceutical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the available safety information for structurally similar compounds and general laboratory safety protocols. While one safety data sheet for a related compound suggests it is not considered hazardous, another for a different but related molecule indicates potential health risks, including suspected carcinogenicity and genetic defects, as well as harm to aquatic life[1]. Therefore, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
Ensure adequate ventilation in the work area, especially when handling the powdered form of the compound to avoid inhalation[1]. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Skin Contact: Wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that minimizes risk and complies with regulations for chemical and pharmaceutical waste. The following steps outline the recommended disposal process:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with general laboratory trash or biohazardous waste.
-
-
Containerization:
-
Place all solid and liquid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Toxic," "Handle with Care").
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
-
Incineration:
-
The recommended final disposal method for this compound is incineration by an approved and licensed environmental management vendor[2]. This method ensures the complete destruction of the compound.
-
Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Intended Use | For research use only. Not for diagnostic or therapeutic use. | [1] |
| Known Hazards | Based on related compounds: Suspected of causing genetic defects and cancer; Harmful to aquatic life. | |
| Personal Protective Equipment | Safety glasses, gloves, protective clothing. | [1] |
| Recommended Disposal Method | Incineration via an approved hazardous waste disposal facility. | [2] |
Disposal Workflow
References
Essential Safety and Logistical Information for Handling Preladenant-d3
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Preladenant-d3.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to NIOSH (US) or EN 166 (EU) standards.[1] Essential for protecting eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands thoroughly after handling.[1] |
| Body Protection | Laboratory coat or impervious clothing | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when working with the compound as a powder outside of a certified chemical fume hood to avoid inhalation of dust.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used, especially when handling the solid form to prevent inhalation of any dust.[1]
-
Weighing and Aliquoting: When weighing the compound, use a chemical fume hood with proper exhaust ventilation.[1] Use appropriate tools (e.g., spatulas) to handle the material. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.
Storage Plan:
| Compound Form | Storage Temperature | Storage Conditions |
| Solid | 2-8°C Refrigerator[2] | Keep in a tightly sealed, suitable container in a dry, well-ventilated place. |
| Stock Solution | -20°C or -80°C | For long-term stability, stock solutions should be stored frozen. A product page for the parent compound suggests storage at -20°C for up to one year and -80°C for up to two years.[3] |
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the unused compound in accordance with local, state, and federal regulations for chemical waste. This typically involves placing the material in a sealed, labeled container for pickup by a licensed waste disposal company.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste and disposed of accordingly.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Scratch out or remove all personal and identifying information from the label before disposing of the container in the trash or recycling.[4]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
